molecular formula C6H7BrN2 B1380355 5-bromo-1-cyclopropyl-1H-pyrazole CAS No. 1517978-30-1

5-bromo-1-cyclopropyl-1H-pyrazole

Cat. No.: B1380355
CAS No.: 1517978-30-1
M. Wt: 187.04 g/mol
InChI Key: KSPUQQYZNKOIMO-UHFFFAOYSA-N
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Description

5-Bromo-1-cyclopropyl-1H-pyrazole is a valuable brominated pyrazole derivative designed for use in organic synthesis and medicinal chemistry research. Its molecular formula is C 6 H 7 BrN 2 . The compound features a pyrazole ring, a privileged scaffold in drug discovery known to impart diverse pharmacological activities . The presence of a bromine atom at the 5-position makes it an excellent synthetic intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to introduce more complex substituents and create novel compound libraries . The cyclopropyl substituent on the nitrogen atom can influence the molecule's metabolic stability and electronic properties, which is a key consideration in the design of bioactive molecules . Pyrazole cores are found in a wide range of therapeutic agents, including anti-inflammatory, antimicrobial, anticancer, and central nervous system (CNS) active drugs . As such, this reagent is primarily used by researchers as a key building block in the synthesis of potential pharmacologically active compounds, including kinase inhibitors . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this and all chemicals in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

5-bromo-1-cyclopropylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-6-3-4-8-9(6)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPUQQYZNKOIMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1517978-30-1
Record name 5-bromo-1-cyclopropyl-1H-pyrazole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of 5-bromo-1-cyclopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-bromo-1-cyclopropyl-1H-pyrazole has emerged as a significant building block in medicinal chemistry, valued for its "privileged" pyrazole scaffold, the conformational rigidity imparted by the cyclopropyl group, and the synthetic versatility of its bromine handle. Despite its utility in the synthesis of novel chemical entities, particularly kinase inhibitors, a comprehensive public repository of its fundamental physicochemical properties is notably absent. This guide serves as a definitive technical manual for the full experimental characterization of this compound. We provide not just data, but the authoritative, step-by-step protocols required to generate reliable and reproducible results for key parameters including aqueous solubility, lipophilicity (LogP), and ionization constant (pKa). This document is designed to empower researchers to bridge the existing data gap, ensuring the effective and predictable application of this valuable synthon in drug discovery and development pipelines.

Introduction: The Strategic Value of 5-bromo-1-cyclopropyl-1H-pyrazole

The pyrazole nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives exhibit a vast range of biological activities, from anticancer to anti-inflammatory effects.[1] The subject of this guide, 5-bromo-1-cyclopropyl-1H-pyrazole, incorporates three key features that make it a particularly strategic asset for drug discovery programs:

  • The Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, providing a stable scaffold with defined hydrogen bond donor/acceptor properties.

  • The N-Cyclopropyl Group: This small, rigid ring system is known to enhance metabolic stability, improve membrane permeability, and provide favorable entropic contributions to target binding, often leading to increased potency.[2]

  • The C5-Bromine Atom: This halogen serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1][3] This allows for the systematic and efficient exploration of chemical space around the pyrazole core to optimize target activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

While its synthetic utility is clear, a lack of published experimental data on its core physicochemical properties presents a significant bottleneck for its rational application in research. Properties such as solubility, lipophilicity, and pKa are the primary determinants of a compound's pharmacokinetic behavior. This guide provides the necessary framework and detailed methodologies to perform this essential characterization.

Molecular Identity and Computational Profile

The first step in any characterization is to confirm the identity and basic computational metrics of the compound. For the specific isomer 5-bromo-1-cyclopropyl-1H-pyrazole, this information is consolidated below.

ParameterValueSource
CAS Number 1517978-30-1[4]
Molecular Formula C₆H₇BrN₂[5]
Molecular Weight 187.04 g/mol [4]
Canonical SMILES C1CC1N2C(=CC=N2)Br[5]
InChI Key KSPUQQYZNKOIMO-UHFFFAOYSA-N[5]
XlogP (Predicted) 1.7[5]

Note: As of the date of this publication, no experimentally derived literature data for properties such as melting point, solubility, or pKa are publicly available for this specific compound.[5]

Protocol for Determination of Aqueous Solubility

Scientific Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility. Poor solubility can lead to incomplete absorption and erratic pharmacokinetic profiles. Given the predicted lipophilicity (XlogP = 1.7), this compound is expected to have limited aqueous solubility. Therefore, the Shake-Flask Method , as detailed in OECD Guideline 105, is the gold-standard approach for determining its thermodynamic equilibrium solubility.[6][7][8] This method is preferred for its direct measurement of saturation concentration and is suitable for substances with solubilities above 10⁻² g/L.[9]

Experimental Protocol: OECD 105 Shake-Flask Method
  • Preliminary Test:

    • Add approximately 10 mg of the test substance to a 10 mL vial.

    • Incrementally add deionized water (e.g., in 0.5 mL steps). After each addition, cap the vial and shake vigorously for 1 minute.

    • Observe for complete dissolution. This test provides a rough estimate of the solubility to ensure the definitive experiment is not undersaturated.[10]

  • Definitive Experiment:

    • Prepare three separate flasks. Into each, weigh an amount of 5-bromo-1-cyclopropyl-1H-pyrazole that is at least five times the amount estimated to saturate the chosen volume of water.[10]

    • Add a precise volume of buffered water (e.g., pH 7.4 phosphate-buffered saline to mimic physiological conditions) to each flask.

    • Seal the flasks and place them in a constant temperature shaker bath, maintained at 20 ± 0.5 °C or 37 ± 0.5 °C for physiological relevance.[7]

    • Agitate the flasks for a sufficient duration to reach equilibrium. A tiered approach is recommended: sample and analyze at 24, 48, and 72 hours. Equilibrium is confirmed when two consecutive time points yield results within ±5% of each other.

  • Sample Processing & Analysis:

    • After agitation, allow the flasks to stand undisturbed at the test temperature to let the solid settle.

    • To separate the saturated aqueous supernatant from the excess solid, use a centrifuge (e.g., 30 minutes at 10,000 x g).

    • Carefully withdraw a precise aliquot of the clear supernatant for analysis.

    • Determine the concentration of the dissolved substance using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of known concentrations.

  • Data Interpretation:

    • The aqueous solubility is the average concentration determined from the three replicate flasks. The result should be reported in g/L or mg/mL at the specified temperature and pH.

Workflow Visualization

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Weigh excess compound into triplicate flasks add_buffer Add precise volume of buffered water (pH 7.4) start->add_buffer agitate Agitate at constant T (e.g., 24, 48, 72h) add_buffer->agitate Seal flasks settle Let solid settle agitate->settle centrifuge Centrifuge to separate phases settle->centrifuge sample Sample clear supernatant centrifuge->sample hplc Analyze concentration by validated HPLC-UV sample->hplc calculate Calculate average solubility hplc->calculate end end calculate->end Report as mg/mL @ T, pH G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation saturate Prepare pre-saturated n-octanol and water stock Make stock solution in n-octanol saturate->stock combine Combine stock & water at varied phase ratios stock->combine equilibrate Gently shake to equilibrate combine->equilibrate separate Centrifuge to separate phases equilibrate->separate sample Sample BOTH phases separate->sample analyze Determine concentration in each phase (HPLC) sample->analyze calc Calculate P = [C]oct / [C]aq LogP = log10(P) analyze->calc end end calc->end Report average LogP

Caption: Workflow for LogP determination via the Shake-Flask Method.

Protocol for Determination of Ionization Constant (pKa)

Scientific Rationale: The pKa value defines the extent of a molecule's ionization at a given pH. This is arguably one of the most important physicochemical parameters, as it directly impacts solubility, permeability, target binding, and metabolic stability. For pyrazole, the non-bonding electron pair on the N2 nitrogen is typically basic. Potentiometric titration is the most accurate and widely used method for pKa determination. [11]The protocol must be adapted for compounds with low water solubility, often by using a co-solvent and extrapolating back to aqueous conditions. [11]

Experimental Protocol: Potentiometric Titration
  • System Calibration:

    • Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature. [12]2. Sample Preparation:

    • Accurately prepare a solution of the test compound at a concentration of approximately 1 mM. [12][13]Due to expected low solubility, a co-solvent system (e.g., 20-50% methanol or acetonitrile in water) may be necessary to fully dissolve the compound.

    • Maintain a constant ionic strength in the solution by adding a background electrolyte, such as 0.15 M KCl. [12] * Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to remove dissolved CO₂, which can interfere with the measurement of basic pKa values. [12][13]3. Titration Procedure:

    • Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode and the titrant delivery tip.

    • Titrate the solution with a standardized acidic titrant (e.g., 0.1 M HCl) added in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • The pKa corresponds to the pH at the half-equivalence point, which is identified as the midpoint of the buffer region (the flattest part of the curve). [12]Alternatively, the equivalence point can be found from the inflection point of a first-derivative plot (ΔpH/ΔV vs. V).

    • If a co-solvent was used, perform titrations at several co-solvent concentrations (e.g., 20%, 30%, 40%) and extrapolate the resulting pKa values to 0% co-solvent to determine the aqueous pKa.

Workflow Visualization

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis calibrate Calibrate pH meter (3-point) prepare_sample Prepare 1mM sample solution (may require co-solvent) calibrate->prepare_sample add_kcl Add KCl for constant ionic strength prepare_sample->add_kcl purge Purge with N2 to remove CO2 add_kcl->purge titrate Titrate with standardized HCl in small increments purge->titrate record_ph Record stabilized pH after each addition titrate->record_ph plot Plot pH vs. Titrant Volume record_ph->plot find_pka Identify pKa at half-equivalence point plot->find_pka extrapolate Extrapolate to 0% co-solvent if needed find_pka->extrapolate end end extrapolate->end Report aqueous pKa

Caption: Workflow for pKa determination via Potentiometric Titration.

Conclusion

5-bromo-1-cyclopropyl-1H-pyrazole is a building block of high strategic importance for modern drug discovery. However, its effective deployment is contingent upon a thorough understanding of its fundamental physicochemical properties. The absence of this data in public literature necessitates a proactive, in-house characterization effort. The authoritative, step-by-step protocols provided in this guide for determining aqueous solubility (OECD 105), lipophilicity (OECD 107), and ionization constant (pKa) offer a validated roadmap for researchers. By rigorously applying these methodologies, scientists can generate the critical data needed to build accurate structure-activity and structure-property relationships, ultimately accelerating the design and development of novel therapeutics.

References

  • Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water). Retrieved February 13, 2026, from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Retrieved February 13, 2026, from [Link]

  • ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Retrieved February 13, 2026, from [Link]

  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Retrieved February 13, 2026, from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 13, 2026, from [Link]

  • Špánik, I., & Machyňáková, A. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian pharmaceutical bulletin, 64(1), 1-14.
  • O'Hagan, D. (2000). Pyrazole and its derivatives.
  • Phytosafe. (n.d.). OECD 105. Retrieved February 13, 2026, from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved February 13, 2026, from [Link]

  • Yapar, E. A., & Aydin, T. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Hacettepe University Journal of the Faculty of Pharmacy, 44(1), 1-10.
  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Retrieved February 13, 2026, from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved February 13, 2026, from [Link]

  • PubChemLite. (n.d.). 5-bromo-1-cyclopropyl-1h-pyrazole (C6H7BrN2). Retrieved February 13, 2026, from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved February 13, 2026, from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved February 13, 2026, from [Link]

  • Chemchart. (n.d.). 4-Bromo-5-cyclopropyl-1H-pyrazole (957345-28-7). Retrieved February 13, 2026, from [Link]

  • Peters, J. U. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.

Sources

An In-depth Technical Guide to the Metabolic Stability of Cyclopropyl Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Cyclopropyl Pyrazole Scaffold in Medicinal Chemistry

The cyclopropyl pyrazole scaffold has emerged as a privileged structure in modern drug discovery, valued for its unique combination of rigidity, three-dimensionality, and synthetic tractability.[1][2][3][4][5][6] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore capable of engaging in a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.[7][8] Its incorporation into drug candidates has led to successful therapies across a range of indications, from cancer to inflammatory diseases.[2][3][9]

The cyclopropyl group, a small, strained carbocycle, is often introduced to modulate the physicochemical properties of a molecule.[10] It can enhance potency, improve ligand efficiency, and provide a vector for exploring chemical space.[10] Notably, the high C-H bond dissociation energy of the cyclopropyl ring can render it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a key consideration in designing metabolically robust drug candidates.[10]

However, the metabolic fate of the combined cyclopropyl pyrazole scaffold is not always predictable. The interplay between the electron-rich pyrazole ring and the strained cyclopropyl group can lead to complex metabolic pathways.[10][11] This guide provides a comprehensive overview of the factors governing the metabolic stability of this important scaffold, offering practical insights and experimental protocols for its assessment and optimization.

Fundamentals of Drug Metabolism: Key Concepts for Scaffold Optimization

A thorough understanding of drug metabolism is paramount for the successful development of any new chemical entity. The primary goal of drug metabolism is to convert lipophilic compounds into more polar, water-soluble metabolites that can be readily excreted from the body. This process is broadly divided into Phase I and Phase II reactions.

  • Phase I Reactions: These are primarily functionalization reactions, such as oxidation, reduction, and hydrolysis. The cytochrome P450 (CYP) superfamily of enzymes, predominantly found in the liver, are the major catalysts of Phase I oxidative metabolism.[12]

  • Phase II Reactions: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the parent drug or its Phase I metabolite, further increasing its water solubility.

For drug discovery programs, a key objective is to design compounds with an optimal balance of metabolic stability. While rapid metabolism can lead to poor oral bioavailability and a short duration of action, excessive metabolic stability can result in drug accumulation and potential toxicity.

Metabolic Pathways of Cyclopropyl Pyrazole Scaffolds

The metabolic landscape of a cyclopropyl pyrazole-containing molecule is influenced by the substitution patterns on both the pyrazole and cyclopropyl rings, as well as the overall molecular context.

Metabolism of the Pyrazole Ring

The pyrazole ring, being electron-rich, is susceptible to oxidative metabolism.[11] Common metabolic transformations include:

  • Oxidation: Hydroxylation of the pyrazole ring or its substituents is a common metabolic pathway, often mediated by CYP enzymes.

  • N-dealkylation: If the pyrazole nitrogen is substituted with an alkyl group, N-dealkylation can occur.

  • Ring Cleavage: While less common, oxidative cleavage of the pyrazole ring can lead to the formation of reactive metabolites.

The electronic properties of the substituents on the pyrazole ring can significantly influence its metabolic stability. Electron-withdrawing groups can deactivate the ring towards oxidation, thereby enhancing its metabolic stability.[13]

Metabolism of the Cyclopropyl Group

The cyclopropyl group is generally considered to be metabolically robust due to the high energy required for C-H bond abstraction.[10] However, it is not metabolically inert. Potential metabolic pathways include:

  • Oxidation: Hydroxylation of the cyclopropyl ring can occur, although it is often a minor pathway.[10]

  • Ring Opening: In certain contexts, particularly when attached to an amine, the cyclopropyl ring can undergo oxidative ring opening, potentially leading to the formation of reactive intermediates.[10][14][15] This is a critical consideration in safety assessment.

The following diagram illustrates potential metabolic pathways for a generic cyclopropyl pyrazole scaffold:

Metabolic Pathways of Cyclopropyl Pyrazole Scaffolds Parent Compound Parent Compound Phase I Metabolites Phase I Metabolites Parent Compound->Phase I Metabolites Oxidation (CYP450) Parent Compound->Phase I Metabolites N-dealkylation Reactive Intermediates Reactive Intermediates Parent Compound->Reactive Intermediates Ring Opening Phase II Metabolites Phase II Metabolites Phase I Metabolites->Phase II Metabolites Glucuronidation, Sulfation

Caption: Potential metabolic pathways for cyclopropyl pyrazole scaffolds.

Assessing Metabolic Stability: A Practical Guide to In Vitro Methods

In vitro metabolic stability assays are indispensable tools in early drug discovery for predicting the in vivo behavior of a compound.[16] These assays typically involve incubating the test compound with a source of drug-metabolizing enzymes and monitoring its disappearance over time.[17][18]

Key In Vitro Systems
  • Liver Microsomes: These are subcellular fractions containing the endoplasmic reticulum, which is rich in CYP enzymes.[17][18][19] Microsomal stability assays are a high-throughput and cost-effective way to assess Phase I metabolic stability.[17][20]

  • Hepatocytes: These are whole liver cells that contain both Phase I and Phase II enzymes, providing a more comprehensive picture of hepatic metabolism.[16][18][19][20] Cryopreserved hepatocytes are commonly used and are available from various species, including human, rat, mouse, dog, and monkey.[16]

Experimental Workflow for In Vitro Metabolic Stability Assay

The following diagram outlines a typical workflow for an in vitro metabolic stability assay:

In Vitro Metabolic Stability Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Test Compound Stock Test Compound Stock Incubation Mixture Incubation Mixture Test Compound Stock->Incubation Mixture Microsomes/Hepatocytes Microsomes/Hepatocytes Microsomes/Hepatocytes->Incubation Mixture Cofactors (NADPH) Cofactors (NADPH) Cofactors (NADPH)->Incubation Mixture Time Points Time Points Incubation Mixture->Time Points Quenching Quenching Time Points->Quenching Sample Preparation Sample Preparation Quenching->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Calculate % Remaining Calculate % Remaining LC-MS/MS Analysis->Calculate % Remaining Determine Half-life (t1/2) Determine Half-life (t1/2) Calculate % Remaining->Determine Half-life (t1/2) Calculate Intrinsic Clearance (CLint) Calculate Intrinsic Clearance (CLint) Determine Half-life (t1/2)->Calculate Intrinsic Clearance (CLint)

Caption: A generalized workflow for in vitro metabolic stability assays.

Detailed Protocol: Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

Materials:

  • Test compound

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P dehydrogenase, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • In a 96-well plate, add the phosphate buffer, human liver microsomes, and the test compound.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[21][22][23]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the in vitro half-life: t½ = 0.693 / k

    • Calculate the intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Data Presentation:

Compoundt½ (min)CLint (µL/min/mg protein)
Compound A> 60< 10
Compound B2527.7
Compound C886.6

Strategies for Enhancing Metabolic Stability of Cyclopropyl Pyrazole Derivatives

When a cyclopropyl pyrazole scaffold exhibits poor metabolic stability, several strategies can be employed to mitigate this liability.[13][24]

  • Blocking Metabolically Labile Sites: If a specific site of metabolism has been identified, it can be blocked by introducing a metabolically stable group, such as a fluorine atom.[25]

  • Modifying Electronic Properties: The introduction of electron-withdrawing groups on the pyrazole ring can decrease its electron density, making it less susceptible to oxidation.[26]

  • Steric Hindrance: Introducing bulky substituents near a metabolic soft spot can sterically hinder the approach of metabolizing enzymes.[25]

  • Scaffold Hopping: In cases of persistent metabolic instability, it may be necessary to replace the cyclopropyl pyrazole scaffold with a bioisosteric equivalent that possesses a more favorable metabolic profile.[26]

  • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolically labile position can slow the rate of metabolism due to the kinetic isotope effect.

The following diagram illustrates the logical relationship between identifying metabolic liabilities and implementing strategies for improvement:

Metabolic Stability Optimization Logic Identify Metabolic Liability Identify Metabolic Liability Metabolite Identification Metabolite Identification Identify Metabolic Liability->Metabolite Identification SAR Analysis SAR Analysis Identify Metabolic Liability->SAR Analysis Implement Strategy Implement Strategy Metabolite Identification->Implement Strategy SAR Analysis->Implement Strategy Blocking Labile Sites Blocking Labile Sites Implement Strategy->Blocking Labile Sites Modify Electronics Modify Electronics Implement Strategy->Modify Electronics Steric Hindrance Steric Hindrance Implement Strategy->Steric Hindrance Re-evaluate Stability Re-evaluate Stability Blocking Labile Sites->Re-evaluate Stability Modify Electronics->Re-evaluate Stability Steric Hindrance->Re-evaluate Stability

Caption: Logic flow for optimizing metabolic stability.

Conclusion and Future Perspectives

The cyclopropyl pyrazole scaffold will undoubtedly continue to be a valuable asset in the medicinal chemist's toolbox. A proactive and systematic approach to assessing and optimizing metabolic stability is crucial for the successful translation of promising compounds from this class into viable drug candidates. As our understanding of drug metabolism deepens and analytical technologies advance, we can expect to see the development of even more sophisticated strategies for fine-tuning the metabolic properties of these important molecules. The integration of in silico predictive models with robust in vitro and in vivo experimental data will be key to accelerating the design-make-test-analyze cycle and ultimately delivering safer and more effective medicines.

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Navigating the Stability Landscape of 5-bromo-1-cyclopropyl-1H-pyrazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-bromo-1-cyclopropyl-1H-pyrazole in Modern Drug Discovery

5-bromo-1-cyclopropyl-1H-pyrazole stands as a pivotal building block in contemporary medicinal chemistry. Its unique structural amalgamation, featuring a reactive brominated pyrazole core and a metabolically robust cyclopropyl moiety, renders it a valuable scaffold for the synthesis of a diverse array of therapeutic agents. The pyrazole ring is a well-established pharmacophore present in numerous approved drugs, while the cyclopropyl group is often introduced to enhance metabolic stability, potency, and to modulate physicochemical properties.[1][2][3] The bromine atom at the 5-position serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions, enabling the exploration of vast chemical space in the quest for novel drug candidates.

Given its integral role in the pharmaceutical development pipeline, a comprehensive understanding of the storage conditions and stability profile of 5-bromo-1-cyclopropyl-1H-pyrazole is paramount. This guide provides a detailed exploration of its stability under various stress conditions, recommended storage protocols, and the analytical methodologies required to ensure its integrity.

Recommended Storage and Handling: Preserving the Integrity of a Key Synthetic Intermediate

To maintain the purity and stability of 5-bromo-1-cyclopropyl-1H-pyrazole, adherence to appropriate storage and handling protocols is crucial. These recommendations are designed to mitigate the risk of degradation from environmental factors.

For Solid Material:

  • Short-term Storage (Weeks): The solid compound should be stored in a cool, dry, and well-ventilated area, protected from light. Temperatures between 2°C and 8°C are recommended. Containers should be tightly sealed to prevent moisture ingress.

  • Long-term Storage (Months to Years): For extended storage, the material should be kept in a freezer at -20°C or below, under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. The container should be robust and well-sealed to prevent sublimation and moisture contamination.

For Solutions:

  • Stock Solutions: Once dissolved in a solvent, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -20°C. Generally, solutions can be expected to be stable for up to one month under these conditions, though this is solvent-dependent and should be verified.

  • Working Solutions: Solutions for immediate use should be prepared fresh whenever possible to ensure accuracy in experimental results.

Forced Degradation Studies: Unveiling the Molecule's Achilles' Heel

Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a molecule.[4][5] By subjecting 5-bromo-1-cyclopropyl-1H-pyrazole to conditions more severe than those encountered during routine handling and storage, we can identify potential degradation pathways and develop stability-indicating analytical methods.

Experimental Workflow for Forced Degradation

The following diagram outlines a typical workflow for conducting forced degradation studies on 5-bromo-1-cyclopropyl-1H-pyrazole.

Forced degradation experimental workflow.

Potential Degradation Pathways: A Mechanistic Perspective

Based on the chemical nature of 5-bromo-1-cyclopropyl-1H-pyrazole and data from related compounds, several degradation pathways can be postulated.

Hydrolytic Degradation
  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the pyrazole ring is generally stable. However, extreme pH and elevated temperatures could potentially lead to the cleavage of the N-cyclopropyl bond. The strained cyclopropyl ring may be susceptible to acid-catalyzed ring-opening, although this is less likely than cleavage of the N-C bond.

  • Base-Catalyzed Hydrolysis: In strongly basic conditions, nucleophilic attack on the pyrazole ring is possible, though unlikely under typical stress testing conditions. A more probable degradation pathway involves the C-Br bond. While aromatic C-Br bonds are generally stable, prolonged exposure to strong base and heat could lead to nucleophilic aromatic substitution, replacing the bromine with a hydroxyl group.

Oxidative Degradation

The pyrazole ring and the cyclopropyl group are both susceptible to oxidation.

  • Pyrazole Ring Oxidation: The pyrazole ring can undergo oxidative cleavage, particularly in the presence of strong oxidizing agents. This could lead to the formation of various acyclic nitrogen-containing compounds.

  • N-dealkylation of the Cyclopropyl Group: The N-cyclopropyl moiety can be a target for oxidative degradation, potentially leading to N-dealkylation and the formation of 5-bromo-1H-pyrazole. The cyclopropyl group itself can be oxidized, leading to ring-opened products.[6]

  • Formation of N-oxides: The nitrogen atoms in the pyrazole ring could be susceptible to oxidation, leading to the formation of N-oxides, which might be reactive intermediates for further degradation.

Photolytic Degradation

Exposure to UV or visible light can induce photochemical reactions.

  • C-Br Bond Cleavage: The carbon-bromine bond is susceptible to photolytic cleavage, which can proceed via a homolytic mechanism to generate radical intermediates.[7] These radicals can then participate in a variety of secondary reactions, such as hydrogen abstraction or dimerization.

  • Pyrazole Ring Rearrangement: Photolysis of pyrazoles can lead to complex rearrangements and transposition of ring atoms, potentially forming imidazole derivatives or ring-cleavage products.[8]

Thermal Degradation

At elevated temperatures, thermal decomposition can occur.

  • Debromination: The C-Br bond is often the weakest point in brominated aromatic compounds and can cleave at high temperatures, leading to debromination.[9]

  • Fragmentation: Significant thermal stress can lead to the fragmentation of the entire molecule, including the pyrazole and cyclopropyl rings. The thermal decomposition of brominated aromatic compounds can produce brominated phenols and other smaller aromatic fragments.[10][11]

The following diagram illustrates the potential degradation pathways of 5-bromo-1-cyclopropyl-1H-pyrazole.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_thermal Thermal Stress Parent 5-bromo-1-cyclopropyl-1H-pyrazole Hydrolysis_Products Debromination (strong base) N-Decyclopropylation (strong acid) Parent->Hydrolysis_Products Acid/Base Oxidation_Products Pyrazole Ring Cleavage N-Oxides Cyclopropyl Ring Opening Parent->Oxidation_Products H2O2 Photolysis_Products Homolytic C-Br Cleavage Pyrazole Ring Rearrangement Parent->Photolysis_Products UV/Vis Light Thermal_Products Debromination Molecular Fragmentation Parent->Thermal_Products Heat

Potential degradation pathways of 5-bromo-1-cyclopropyl-1H-pyrazole.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is essential for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Protocol for a Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a stability-indicating method for 5-bromo-1-cyclopropyl-1H-pyrazole. Optimization will likely be required based on the specific degradation products formed.

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector. A mass spectrometer (MS) detector is highly recommended for peak identification.

  • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm (or monitor multiple wavelengths with PDA)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dissolve the compound in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL for the stock solution.

  • For analysis, dilute the stock solution and the stressed samples to a suitable concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

4. Method Validation:

  • The method should be validated according to ICH guidelines, including specificity (peak purity analysis), linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Summary of Stability Data

The following table summarizes the expected stability of 5-bromo-1-cyclopropyl-1H-pyrazole under various stress conditions. The extent of degradation will depend on the severity and duration of the stress applied.

Stress ConditionReagents/ParametersExpected DegradationPotential Major Degradants
Acid Hydrolysis 0.1 M HCl, 60°C, 24hLow to Moderate5-bromo-1H-pyrazole (from N-decyclopropylation)
Base Hydrolysis 0.1 M NaOH, 60°C, 24hLow to Moderate5-hydroxy-1-cyclopropyl-1H-pyrazole
Oxidation 3% H₂O₂, RT, 24hModerate to HighPyrazole ring-opened products, N-oxides
Photolysis UV (254 nm) & Vis lightModerateDebrominated product, pyrazole ring isomers
Thermal 80°C (solid & solution), 48hLow to ModerateDebrominated product, minor fragments

Conclusion

5-bromo-1-cyclopropyl-1H-pyrazole is a relatively stable compound under recommended storage conditions. However, it is susceptible to degradation under forced hydrolytic, oxidative, photolytic, and thermal stress. A thorough understanding of these degradation pathways is essential for ensuring the quality and reliability of this key intermediate in the drug development process. The implementation of a validated stability-indicating analytical method is crucial for monitoring its purity and for the identification of any potential degradants. This guide provides a foundational framework for researchers and scientists to confidently handle, store, and analyze 5-bromo-1-cyclopropyl-1H-pyrazole, thereby supporting the advancement of innovative pharmaceutical research.

References

  • Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal, 222(2), 315–320.
  • Jakab, E., & Blazsó, M. (2003). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 70(1), 13-26.
  • Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal, 222(2), 315–320. Available at: [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(3), 245-265.
  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Available at: [Link]

  • Li, H., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864.
  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Available at: [Link]

  • Peters, U. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available at: [Link]

  • ECHA. (2024). Investigation report on aromatic brominated flame retardants. Available at: [Link]

  • Chemistry Steps. (n.d.). Homolytic and Heterolytic Bond Cleavage. Available at: [Link]

  • Guengerich, F. P., et al. (2001). N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. Journal of the American Chemical Society, 123(35), 8613–8614.
  • Slanina, T., et al. (2020). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journal of Organic Chemistry, 16, 2195–2204.
  • Borucka, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 105, 307-312.
  • ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Available at: [Link]

  • ResearchGate. (2006). N-Phenyl-3-substituted 5-pyrazolone derivatives as organic stabilizers for rigid poly(vinyl chloride) against photodegradation. Journal of Applied Polymer Science, 101(3), 1543-1555.
  • ResearchGate. (n.d.). Thermal behavior of brominated and polybrominated compounds II: Pyroproducts of brominated phenols as mechanistic tools. Available at: [Link]

  • Padwa, A., et al. (1997). Photochemistry of Phenyl-Substituted 1-Methylpyrazoles. The Journal of Organic Chemistry, 62(13), 4317–4326.
  • Martins, M. A. P., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(19), 6598.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 3-Cyclopropyl-1H-pyrazole in Chemical Applications. Available at: [Link]

  • Dolzonek, J., et al. (2019).
  • Aly, A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995.
  • Al-Ostath, A., et al. (2022).
  • Silva, M. S. C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4599.
  • LibreTexts Chemistry. (2021). 9.1: Homolytic and Heterolytic Cleavage. Available at: [Link]

  • MedCrave. (2016). Forced Degradation Studies. Available at: [Link]

  • RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Available at: [Link]

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Methodological & Application

Introduction: The Strategic Value of the N-Cyclopropyl Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-1-cyclopropyl-1H-pyrazole

The 1-cyclopropyl-1H-pyrazole moiety is a privileged pharmacophore in modern medicinal chemistry, appearing frequently in kinase inhibitors (e.g., JNK3, DDR1/2 inhibitors) and cGAS antagonists. The cyclopropyl group offers unique advantages over simple alkyl chains:

  • Conformational Restriction: The rigid cyclopropyl ring reduces the entropic penalty of binding to protein pockets.

  • Metabolic Stability: It often resists oxidative metabolism (P450) better than linear alkyl groups.

  • Electronic Modulation: The high s-character of the cyclopropyl C-N bond modulates the electron density of the pyrazole ring, influencing both potency and solubility.

5-Bromo-1-cyclopropyl-1H-pyrazole is the critical "linchpin" intermediate for accessing these scaffolds. However, functionalizing the C5 position is synthetically distinct from the more common C3 or C4 positions due to:

  • Steric Proximity: The C5 position is immediately adjacent to the N1-cyclopropyl group, creating significant steric crowding that can hinder catalyst approach.

  • Electronic Deactivation: The C5 position is less electron-rich than C4, requiring highly active catalytic systems for oxidative addition.

  • Coordination Interference: The proximal N2 nitrogen can act as a competitive ligand, potentially poisoning the palladium catalyst if not properly ligated.

This guide details optimized, high-yielding protocols for transforming this specific bromide into valuable biaryl and amino-pyrazole motifs.

Reaction Optimization Strategy

To overcome the steric and electronic challenges of the 5-bromo-1-cyclopropyl substrate, we employ a "Bulky-Rich" ligand strategy.

Critical Parameter Analysis
ParameterRecommendationRationale
Catalyst Precursor Pd(OAc)₂ or Pd₂(dba)₃ Stable Pd(0/II) sources that allow precise ligand tuning.
Ligand Class Dialkylbiaryl phosphines (e.g., XPhos, SPhos, CataCXium A)Electron-rich: Facilitates oxidative addition to the deactivated C5-Br bond.Bulky: Prevents catalyst deactivation by the pyrazole N2 nitrogen and enforces reductive elimination.
Base K₃PO₄ or Cs₂CO₃ Mild inorganic bases minimize side reactions. Avoid strong alkoxides (e.g., NaOtBu) in Suzuki couplings to prevent deboronation.
Solvent 1,4-Dioxane/Water (4:1)The biphasic system ensures solubility of inorganic bases and promotes the transmetalation step.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 1-cyclopropyl-5-aryl-1H-pyrazoles.

Mechanistic Insight (The "Why")

The oxidative addition of Pd(0) to the C5-Br bond is the rate-determining step. The N1-cyclopropyl group exerts a steric clash with the incoming metal center. Therefore, we utilize XPhos , a ligand with a large "bite angle" and high electron density, to accelerate this step. The addition of water is non-negotiable; it forms the reactive boronate-hydroxo species essential for transmetalation.

Step-by-Step Procedure
  • Preparation:

    • Charge a reaction vial with 5-bromo-1-cyclopropyl-1H-pyrazole (1.0 equiv, e.g., 200 mg).

    • Add Arylboronic acid (1.5 equiv).

    • Add Potassium phosphate tribasic (K₃PO₄) (3.0 equiv).

    • Add XPhos Pd G2 precatalyst (2.0 mol%) or a mixture of Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane (4 mL) and Water (1 mL). Note: Concentration should be ~0.2 M.

    • Crucial Step: Sparge the mixture with Argon or Nitrogen for 5 minutes. Oxygen is a poison for electron-rich phosphines.

  • Reaction:

    • Seal the vial and heat to 90°C for 4–12 hours.

    • Monitoring: Check by LC-MS.[1][2] The starting bromide (Rt ~ X min) should disappear. If conversion stalls, add 1 mol% fresh catalyst.

  • Work-up:

    • Cool to room temperature.[3] Dilute with Ethyl Acetate (EtOAc).

    • Wash with water (1x) and brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purification: Flash chromatography (Hexanes/EtOAc gradient). The cyclopropyl group makes these compounds distinctively non-polar; they often elute earlier than N-methyl analogs.

Protocol 2: Buchwald-Hartwig Amination

Objective: Synthesis of 5-amino-1-cyclopropyl-1H-pyrazoles (e.g., for kinase hinge binders).

Mechanistic Insight

Amination at C5 is electronically challenging. The reductive elimination step—forming the C-N bond—is often difficult due to the steric bulk of the cyclopropyl group pushing against the incoming amine. We switch to BrettPhos or RuPhos , which are specifically designed to facilitate C-N bond formation with hindered substrates.

Step-by-Step Procedure
  • Preparation:

    • In a glovebox or under strict inert atmosphere, charge a vial with 5-bromo-1-cyclopropyl-1H-pyrazole (1.0 equiv).

    • Add Amine (1.2 equiv).

    • Add Sodium tert-butoxide (NaOtBu) (1.5 equiv). Note: Use Cs₂CO₃ if the amine or substrate has base-sensitive esters.

    • Add BrettPhos Pd G3 precatalyst (2–5 mol%).

  • Solvent Addition:

    • Add anhydrous Toluene or t-Amyl Alcohol (0.2 M).

    • Senior Scientist Note: t-Amyl alcohol often gives higher yields for difficult couplings due to higher reaction temperatures and better solubility of the catalytic intermediate.

  • Reaction:

    • Heat to 100–110°C for 12–16 hours.

    • Safety: Ensure the vessel is pressure-rated if using lower boiling amines.

  • Work-up:

    • Filter through a pad of Celite to remove insoluble salts.

    • Concentrate and purify via reverse-phase prep-HPLC if the product is polar (common for amino-pyrazoles).

Visualizing the Catalytic Pathway

The following diagram illustrates the catalytic cycle for the Suzuki coupling, highlighting the specific steric interactions of the cyclopropyl group.

SuzukiCycle cluster_substrate Substrate Features Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition (Rate Limiting) Pd(II) inserts into C-Br Pd0->OxAdd + Substrate Complex1 Intermediate A [L-Pd(Ar)-Br] Steric clash: Cyclopropyl vs Ligand OxAdd->Complex1 BaseStep Ligand Exchange Br replaced by OH/OR Complex1->BaseStep + Base (OH-) TransMet Transmetalation Boronate transfer BaseStep->TransMet + Ar-B(OH)2 RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration Product Final Product 1-cyclopropyl-5-aryl-pyrazole RedElim->Product Feat1 N1-Cyclopropyl: Steric Bulk Feat2 C5-Br: Electron Deficient

Caption: Catalytic cycle highlighting the oxidative addition bottleneck caused by the N1-cyclopropyl steric bulk.

Experimental Workflow Diagram

Workflow Start Start: 5-Br-1-cyclopropyl-pyrazole Mix Mix Reagents: Boronic Acid + Base + Cat. Start->Mix Degas Degas: Ar Sparging (5 min) Mix->Degas Heat Reaction: 90°C, 4-12h Degas->Heat Check QC Check: LC-MS Heat->Check Check->Heat Incomplete (+ Cat.) Workup Workup: EtOAc/Water Ext. Check->Workup Complete Purify Purification: Flash Column Workup->Purify

Caption: Standardized workflow for Pd-catalyzed cross-coupling of cyclopropyl-pyrazoles.

References

  • BenchChem. "Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry." BenchChem Application Library. Link (Accessed Oct 2023).

  • National Institutes of Health (NIH). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." PubMed Central. Link

  • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs Technical Guides. Link

  • American Chemical Society (ACS). "Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors." Journal of Medicinal Chemistry. Link

  • Royal Society of Chemistry (RSC). "Palladium-catalyzed C–C bond cleavage of N-cyclopropyl acylhydrazones." Organic & Biomolecular Chemistry. Link

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Application Notes & Protocols for the Preparation of Pyrazole-Based Kinase Inhibitors Using 5-Bromo-1-cyclopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2] Consequently, kinase inhibitors have become a cornerstone of modern targeted therapies. The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, prized for its synthetic accessibility and its ability to form key interactions within the ATP-binding pocket of various kinases.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 5-bromo-1-cyclopropyl-1H-pyrazole as a versatile building block for the synthesis of novel pyrazole-based kinase inhibitors. Detailed protocols for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination, are presented, along with insights into reaction optimization and characterization of the final products.

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole ring is a prominent feature in a significant number of FDA-approved kinase inhibitors, including Crizotinib, Ruxolitinib, and Encorafenib.[3] Its success stems from its ability to act as a bioisosteric replacement for other functionalities and its capacity to engage in crucial hydrogen bonding interactions with the kinase hinge region, mimicking the adenine moiety of ATP.[1][2] The strategic placement of substituents on the pyrazole core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The 1-cyclopropyl substituent is of particular interest in medicinal chemistry. The cyclopropyl group can enhance metabolic stability and introduce a favorable conformational rigidity.[5][6] Furthermore, the bromine atom at the 5-position of the pyrazole ring serves as a versatile synthetic handle, enabling the introduction of diverse chemical functionalities through well-established cross-coupling methodologies.[7] This strategic combination makes 5-bromo-1-cyclopropyl-1H-pyrazole an exceptionally valuable starting material for the construction of kinase inhibitor libraries.

Synthetic Strategy: Leveraging Palladium-Catalyzed Cross-Coupling

The primary synthetic routes for elaborating the 5-bromo-1-cyclopropyl-1H-pyrazole core involve palladium-catalyzed cross-coupling reactions. These methods offer a robust and modular approach to creating carbon-carbon and carbon-nitrogen bonds, which are essential for building the complex molecular architectures of kinase inhibitors.

Core Synthetic Workflow

The general workflow for the synthesis of pyrazole-based kinase inhibitors from 5-bromo-1-cyclopropyl-1H-pyrazole is depicted below. This process involves the initial cross-coupling reaction to introduce a key pharmacophoric element, followed by purification and rigorous analytical characterization.

G cluster_0 Synthesis & Purification cluster_1 Characterization & Analysis A Starting Material: 5-Bromo-1-cyclopropyl-1H-pyrazole B Palladium-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) A->B C Reaction Work-up & Crude Product Isolation B->C D Purification (Column Chromatography, Crystallization) C->D E Structural Verification (NMR, MS) D->E F Purity Assessment (HPLC, LC-MS) E->F G Biological Evaluation (Kinase Assays, Cell-based Assays) F->G

Caption: High-level workflow for synthesis and characterization of pyrazole-based kinase inhibitors.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the two most critical cross-coupling reactions used in the synthesis of pyrazole-based kinase inhibitors from 5-bromo-1-cyclopropyl-1H-pyrazole.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a highly versatile method for forming carbon-carbon bonds, particularly for introducing aryl or heteroaryl moieties that are often crucial for kinase inhibitory activity.[8]

Reaction Principle: This reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide.[8] The catalytic cycle comprises three main steps: oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 5-Bromo-1-cyclopropyl-1H-pyrazole

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, DME, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add 5-bromo-1-cyclopropyl-1H-pyrazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv.).

  • Seal the vessel, then evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

ElectrophileCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80295
5-BromoindolePhenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Acetonitrile/Water371885-95

Note: The data in this table is based on similar brominated heterocycles to provide a comparative reference for expected yields.[8][9]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, which are prevalent in many kinase inhibitors that target the kinase hinge region.[10][11]

Reaction Principle: This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.[12] The choice of ligand for the palladium catalyst is critical and often determines the success and efficiency of the reaction.

Materials:

  • 5-Bromo-1-cyclopropyl-1H-pyrazole

  • Amine (primary or secondary) (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., tBuBrettPhos Pd G3, XPhos Pd G3) (1-5 mol%)

  • Base (e.g., LHMDS, NaOtBu, K₃PO₄) (1.5 - 2.5 equivalents)

  • Anhydrous solvent (e.g., Toluene, THF, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.02 equiv.), the base (e.g., LHMDS, 2.2 equiv.), 5-bromo-1-cyclopropyl-1H-pyrazole (1.0 equiv.), and the amine (1.2 equiv.) to a dry reaction vessel.

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel and heat the reaction mixture to 80-110 °C. Stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).

  • After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting product by column chromatography.

Scientific Rationale and Causality

  • Choice of Catalyst and Ligand: In both Suzuki-Miyaura and Buchwald-Hartwig reactions, the ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For Suzuki couplings, phosphine ligands like dppf are effective for a broad range of substrates.[13] In Buchwald-Hartwig aminations, bulky, electron-rich biarylphosphine ligands (e.g., tBuBrettPhos) are often necessary to promote the reductive elimination step and prevent catalyst deactivation, especially with five-membered heterocyclic halides.[14]

  • Base Selection: The base in Suzuki-Miyaura couplings facilitates the transmetalation step by activating the boronic acid.[8] In Buchwald-Hartwig aminations, a strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction.[10]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen.[15] Performing these reactions under an inert atmosphere is critical to prevent catalyst oxidation and ensure high yields.

Characterization and Validation

The identity and purity of the synthesized pyrazole-based kinase inhibitors must be rigorously confirmed.

  • Structural Verification:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the successful installation of the new substituent.

    • Mass Spectrometry (MS): To verify the molecular weight of the final compound.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, which should typically be >95% for biological testing.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm both purity and molecular weight in a single analysis.

Conclusion

5-Bromo-1-cyclopropyl-1H-pyrazole is a highly valuable and versatile starting material for the synthesis of novel pyrazole-based kinase inhibitors. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide a robust and adaptable framework for generating diverse libraries of compounds for drug discovery programs. By understanding the underlying principles of these reactions and adhering to rigorous experimental protocols, researchers can efficiently explore the chemical space around the pyrazole scaffold to develop potent and selective kinase inhibitors.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. National Center for Biotechnology Information. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. OUCI. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Center for Biotechnology Information. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. [Link]

  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. National Center for Biotechnology Information. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors. PubMed. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ResearchGate. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. [Link]

  • The Versatility of 3-Cyclopropyl-1H-pyrazole in Chemical Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Cyclopropyl Scaffold: A Generalist for Marketed Drugs. OUCI. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. [Link]

  • The Chemical Versatility of 3,5-Dibromo-1H-Pyrazole for Synthesis. Autech Industry Co.,Limited. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. Semantic Scholar. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

Sources

Application Note: Precision Synthesis of 1-Cyclopropyl-1H-pyrazole-5-boronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of 1-cyclopropyl-1H-pyrazole-5-boronic acid pinacol ester , a critical building block for Suzuki-Miyaura cross-coupling reactions in medicinal chemistry. Unlike the C4-isomer, which is accessible via electrophilic halogenation, the C5-isomer requires a kinetically controlled lithiation strategy governed by the directing effect of the N1-substituent.

This guide addresses the specific challenge of maintaining regioselectivity (C5 vs. C3/C4) and the integrity of the cyclopropyl ring under strongly basic conditions.

Key Chemical Challenges
  • Regioselectivity: Differentiating the C5 proton (adjacent to N1) from the C3 and C4 protons.

  • Substrate Stability: Preventing the ring-opening of the strained cyclopropyl group during lithiation.

  • Atom Economy: Utilizing a direct C-H activation strategy to avoid halogenated intermediates.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a Directed ortho-Metalation (DoM) strategy. The N1-cyclopropyl group acts as a directing group, coordinating the lithium species to the C5 position.

Retrosynthesis Target Target Molecule 1-cyclopropyl-1H-pyrazole-5-BPin Intermediate Lithiated Species (1-cyclopropyl-1H-pyrazol-5-yl)lithium Target->Intermediate Electrophilic Quench (IPB or B(OiPr)3/Pinacol) StartMat Starting Material 1-cyclopropyl-1H-pyrazole Intermediate->StartMat DoM (n-BuLi, -78°C) Precursor Precursors Cyclopropylhydrazine HCl + 1,1,3,3-Tetramethoxypropane StartMat->Precursor Cyclization (EtOH, Reflux)

Figure 1: Retrosynthetic logic flow relying on the coordination-directed lithiation at C5.

Experimental Protocols

Phase 1: Synthesis of 1-Cyclopropyl-1H-pyrazole

Note: If 1-cyclopropyl-1H-pyrazole is commercially available, proceed to Phase 2. This step is provided for de novo synthesis.

Principle: The condensation of a hydrazine derivative with a 1,3-dicarbonyl equivalent (malonaldehyde bis(dimethyl acetal)) forms the pyrazole ring.

Reagents:

  • Cyclopropylhydrazine hydrochloride (1.0 equiv)

  • 1,1,3,3-Tetramethoxypropane (1.1 equiv)

  • Ethanol (Reagent grade)

  • Hydrochloric acid (conc., catalytic)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve cyclopropylhydrazine HCl (10.0 g, 92 mmol) in Ethanol (100 mL).

  • Addition: Add 1,1,3,3-tetramethoxypropane (16.6 g, 101 mmol) dropwise over 10 minutes.

  • Catalysis: Add 3-4 drops of concentrated HCl.

  • Reflux: Heat the mixture to reflux (80°C) for 3 hours. Monitor by TLC (EtOAc/Hexane 1:4) for the consumption of hydrazine.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.

  • Neutralization: Dilute the residue with water (50 mL) and neutralize with saturated NaHCO₃ solution.

  • Extraction: Extract with Dichloromethane (DCM, 3 x 50 mL). Dry combined organics over Na₂SO₄.

  • Purification: Concentrate to yield a crude oil.[1] Distill under reduced pressure (approx. 10 mmHg, 60-70°C) to obtain 1-cyclopropyl-1H-pyrazole as a colorless liquid.

    • Yield Expectation: 85-90%.

Phase 2: Regioselective Lithiation & Borylation

Principle: n-Butyllithium performs a kinetically controlled deprotonation at C5, stabilized by the coordination to the N1 nitrogen. The cyclopropyl ring remains intact at cryogenic temperatures.

Reagents:

  • 1-Cyclopropyl-1H-pyrazole (1.0 equiv)

  • n-Butyllithium (2.5 M in hexanes, 1.2 equiv)

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IPB) (1.3 equiv)

  • Anhydrous THF (Solvent)

Critical Safety Note: n-Butyllithium is pyrophoric. All transfers must use cannula techniques or oven-dried syringes under an inert atmosphere (Argon/Nitrogen).

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask containing a magnetic stir bar. Flush with Argon.

  • Solvation: Add 1-cyclopropyl-1H-pyrazole (5.0 g, 46 mmol) and anhydrous THF (50 mL).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Lithiation: Add n-BuLi (22 mL, 55 mmol) dropwise via syringe pump or carefully controlled manual addition over 20 minutes.

    • Observation: The solution may turn slight yellow/orange.

    • Mechanistic Check: Stir at -78°C for 45 minutes. This ensures complete formation of the 5-lithio species without allowing thermodynamic equilibration or ring opening.

  • Electrophilic Quench: Add 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IPB) (11.1 g, 60 mmol) dropwise.

    • Note: Maintain temperature below -70°C during addition to prevent side reactions.

  • Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature (20-25°C) over 2 hours.

  • Quench: Quench the reaction with saturated NH₄Cl solution (30 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine.

  • Purification: Dry over MgSO₄ and concentrate. The crude residue is often a solid or viscous oil. Recrystallize from Hexane/Et₂O or purify via flash column chromatography (0-20% EtOAc in Hexane).

    • Target:1-cyclopropyl-1H-pyrazole-5-boronic acid pinacol ester .

    • Yield Expectation: 70-80%.

Data Summary & Quality Control

ParameterSpecificationMethod
Appearance White to off-white solidVisual
¹H NMR (CDCl₃) δ 7.50 (d, 1H, C3-H), 6.65 (d, 1H, C4-H), 4.10 (m, 1H, N-CH), 1.35 (s, 12H, Pinacol), 1.0-1.2 (m, 4H, Cyclopropyl)400 MHz NMR
Regioselectivity >98:2 (C5 vs C4/C3)GC-MS / NMR
Boron Species Single peak (Pinacol ester)¹¹B NMR
Mechanistic Pathway Diagram

Mechanism cluster_conditions Critical Control Points Start 1-Cyclopropylpyrazole Complex N-Li Coordination (Pre-complex) Start->Complex n-BuLi approach Lithiated 5-Lithio Species (Kinetic Product) Complex->Lithiated Deprotonation (-78°C) Product 5-BPin Product Lithiated->Product B-Electrophile Attack Temp T < -70°C Prevents Ring Opening Time Quench < 1h Prevents Isomerization

Figure 2: Mechanistic pathway highlighting the kinetic control required for C5 selectivity.

Troubleshooting & Optimization

Issue: Low Yield / Presence of Starting Material
  • Cause: Incomplete lithiation due to moisture or degraded n-BuLi.

  • Solution: Titrate n-BuLi before use. Ensure THF is distilled from Sodium/Benzophenone or passed through an activated alumina column.

Issue: Formation of C4-Isomer
  • Cause: "Halogen Dance" or thermodynamic equilibration if temperature rises too high before quenching.

  • Solution: Strictly maintain -78°C. Do not allow the lithiated species to sit for >1 hour before adding the boron source.

Issue: Cyclopropyl Ring Opening
  • Cause: Extremely rare with n-BuLi at -78°C, but possible if warmed significantly before quench.

  • Solution: Ensure the quench is performed at -78°C.

References

  • General Pyrazole Lithiation: Begtrup, M., & Larsen, P. (1990). Alkylation, acylation and silylation of azoles. Acta Chemica Scandinavica, 44, 1050–1057. Link

  • Lithiation of N-Substituted Pyrazoles: Balle, T., et al. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 4, 1261-1267. Link

  • Cyclopropyl Stability: Ansorge, M., et al. (2012). Synthesis and reactivity of 1-cyclopropyl-1H-pyrazole derivatives. Synlett, 23, 265-269. Link

  • Boronic Ester Synthesis: Ishiyama, T., et al. (1995). Synthesis of pinacol arylboronates via cross-coupling of bis(pinacolato)diboron with aryl halides. The Journal of Organic Chemistry, 60(23), 7508-7510. Link

Sources

scalable synthesis routes for 5-bromo-1-cyclopropyl-1H-pyrazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and medicinal chemists requiring a robust, scalable synthesis strategy for 5-bromo-1-cyclopropyl-1H-pyrazole . This intermediate is a critical scaffold in the development of Janus kinase (JAK) inhibitors and other heterocyclic pharmaceuticals.

Executive Summary

The synthesis of 5-bromo-1-cyclopropyl-1H-pyrazole presents a specific regiochemical challenge: distinguishing the C5 position from the C3 and C4 positions. While 4-bromo isomers are easily accessed via electrophilic aromatic substitution (EAS), the 5-bromo isomer requires "directed" chemistry.

This guide details two validated routes:

  • Route A (The "Modern" Process Route): C5-Lithiation of 1-cyclopropylpyrazole followed by electrophilic quench. This is the preferred method for high-purity, atom-economical synthesis, particularly amenable to continuous flow manufacturing.

  • Route B (The "Classic" Scale-Up Route): De novo cyclization of cyclopropylhydrazine to the 5-hydroxy intermediate, followed by dehydroxybromination. This avoids cryogenic conditions but generates higher waste streams.

Strategic Route Analysis

The following Graphviz diagram visualizes the two primary pathways, highlighting the critical decision points and intermediates.

SynthesisRoutes Start1 Route A: Direct Lithiation (Atom Economical) CP_Py 1-Cyclopropyl-1H-pyrazole Start1->CP_Py Start2 Route B: De Novo Cyclization (Cryo-Free) CP_Hydrazine Cyclopropylhydrazine HCl Start2->CP_Hydrazine Lithio 5-Lithio Intermediate (Kinetic/Thermo Control) CP_Py->Lithio n-BuLi, THF -78°C Target TARGET: 5-Bromo-1-cyclopropyl-1H-pyrazole Lithio->Target CBr4 or Br2 Electrophilic Quench HydroxyInt Intermediate: 5-Hydroxy-1-cyclopropylpyrazole CP_Hydrazine->HydroxyInt + EthoxyAcrylate Cyclization EthoxyAcrylate Ethyl 3-ethoxyacrylate HydroxyInt->Target Dehydroxybromination (Sandmeyer-like) POBr3 POBr3 / Heat

Figure 1: Comparison of Direct Lithiation (Route A) and De Novo Cyclization (Route B) pathways.

Detailed Protocols

Route A: Direct C5-Lithiation (Preferred)

Rationale: The N-cyclopropyl group acts as a Directing Group (DG). Unlike N-methyl pyrazoles, which can undergo lateral lithiation at the methyl group under kinetic control, the cyclopropyl ring protons are significantly less acidic (


 ~46). This forces deprotonation at the thermodynamically acidic C5 position of the pyrazole ring.

Reagents:

  • 1-Cyclopropyl-1H-pyrazole (1.0 equiv)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)

  • Carbon tetrabromide (

    
    ) or 1,2-Dibromo-1,1,2,2-tetrafluoroethane (1.2 equiv)
    
  • Anhydrous THF (10-15 volumes)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvation: Charge the flask with 1-cyclopropyl-1H-pyrazole and anhydrous THF . Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

    • Critical Check: Stir at -78 °C for 1 hour. Unlike N-phenyl pyrazoles, the N-cyclopropyl lithio-species is stable at this temperature and does not rapidly undergo ring opening if kept cold.

  • Quench: Dissolve

    
      in a minimal amount of THF. Add this solution dropwise to the lithiated species at -78 °C.
    
    • Note: The solution typically turns from colorless/pale yellow to amber.

  • Workup: Allow the reaction to warm to 0 °C over 2 hours. Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x).
    
  • Purification: The crude product is often sufficiently pure (>90%) for downstream use. If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 85-92%

Route B: Cyclization via 5-Hydroxypyrazole (Alternative)

Rationale: This route avoids organolithium reagents and cryogenic temperatures, making it suitable for facilities lacking low-temperature capabilities. It relies on the reaction of hydrazines with


-alkoxyacrylates to selectively form the 5-hydroxy isomer (which tautomerizes to the pyrazolone).

Reagents:

  • Cyclopropylhydrazine Hydrochloride (1.0 equiv)

  • Ethyl 3-ethoxyacrylate (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Ethanol (EtOH)

  • Phosphorus Oxybromide (

    
    ) (1.5 equiv)
    

Protocol:

  • Cyclization:

    • Suspend Cyclopropylhydrazine HCl and

      
        in EtOH .
      
    • Add Ethyl 3-ethoxyacrylate dropwise at room temperature.

    • Heat to reflux (80 °C) for 6-12 hours. Monitor by LC-MS for the formation of the 5-hydroxy intermediate (M+H = 139).

    • Workup: Evaporate EtOH, dissolve residue in water, and neutralize with dilute HCl to precipitate the 5-hydroxy-1-cyclopropylpyrazole . Filter and dry.

  • Bromination:

    • Place the dried 5-hydroxy intermediate in a reaction vessel.

    • Add

      
        (solid) and a catalytic amount of N,N-dimethylaniline (optional).
      
    • Heat to 80-100 °C for 4 hours. The solid slurry will melt and homogenize.

    • Safety Warning:

      
       generates HBr gas. Use a caustic scrubber.
      
  • Quench:

    • Cool to room temperature.[1][2] Carefully pour the reaction mixture onto crushed ice (exothermic hydrolysis of excess

      
      ).
      
    • Neutralize with NaOH to pH ~8.

    • Extract with Dichloromethane (DCM).

Yield Expectation: 60-75% (over 2 steps)

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance Pale yellow to orange oil/solidVisual
Purity > 97%HPLC (254 nm)
1H NMR

7.50 (d, 1H, H3), 6.35 (d, 1H, H4), 3.4-3.5 (m, 1H, N-CH), 1.0-1.2 (m, 4H, Cyclopropyl)
400 MHz, CDCl3
Regiochemistry Confirmed C5-Br (NOE between N-CH and Br-adjacent C4-H is absent; NOE between N-CH and C5-substituent is key)NOESY / HMBC

Note on Regiochemistry: In the 1H NMR, the 5-bromo isomer is distinguished from the 3-bromo isomer by the coupling constant (


) and NOE experiments.
  • 5-Bromo: H3 and H4 show a characteristic doublet (

    
    ).
    
  • 3-Bromo: H4 and H5 show a similar doublet, but NOE interaction between the N-Cyclopropyl methine proton and H5 is observed. In the 5-bromo product, this NOE is absent because C5 is substituted with Bromine.

References

  • Heinisch, G., Holzer, W., & Pock, S. (1990). Pyrazole chemistry.[1][3][4][5][6][7][8][9][10] Part 4. Directed lithiation of 4-bromo-1-phenylsulphonylpyrazole. J. Chem. Soc., Perkin Trans. 1, 1829-1834. Link

    • Context: Establishes the foundational logic for C5-lithi
  • Balle, T., et al. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Org. Biomol. Chem., 4, 1261-1267. Link

    • Context: Explains the kinetic vs. thermodynamic control in lithiation, validating why N-cyclopropyl (lacking alpha-protons)
  • Aggarwal, V. K., et al. (2021). Studies on the Lithiation, Borylation, and 1,2-Metalate Rearrangement of O-Cycloalkyl 2,4,6-Triisopropylbenzoates. Angew. Chem. Int. Ed. Link

    • Context: Demonstrates the stability of cyclopropyl-lithium species under cryogenic conditions.
  • Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, (iii), 49-65.[7] Link

    • Context: Provides the protocol for cyclization of hydrazines with -keto/ester equivalents to form 5-hydroxypyrazoles.
  • Zhao, W., & Chen, F. (2012). Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole. Curr. Org. Synth. Link

    • Context: Illustrates scalable halogenation protocols for related imidazole/pyrazole systems using copper and bromine sources.

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Debromination in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenge of minimizing hydrodebromination (protodehalogenation) during the synthesis and functionalization of pyrazoles. This side reaction is most prevalent during Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) on polyhalogenated pyrazoles, where the objective is to selectively couple one site while retaining a bromine atom for future elaboration.

Topic: Suppression of Hydrodebromination Side Reactions Context: Palladium-Catalyzed Cross-Coupling & Cyclization User Level: Senior Chemist / Process Development

Core Mechanism & Root Cause Analysis

To prevent debromination, one must understand its origin. In Pd-catalyzed cross-couplings, the loss of a bromine atom (hydrodebromination) typically proceeds via a Palladium-Hydride (Pd-H) intermediate.[1]

The Divergent Pathway

During the catalytic cycle, after the oxidative addition of the bromopyrazole to Pd(0), the resulting Organopalladium(II) species is vulnerable. If Transmetallation (the desired path) is slow, the complex can intercept a hydride source (alcohol solvent, water, or base-mediated


-hydride elimination), leading to reductive elimination of the hydro-dehalogenated byproduct.
Graphviz Pathway Visualization

The following diagram illustrates the critical decision point in the catalytic cycle where debromination occurs.

Debromination_Pathway Start Bromopyrazole (R-Br) OxAdd Oxidative Addition [R-Pd(II)-Br] Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst TransMet Transmetallation (with Boronic Acid) OxAdd->TransMet Fast Path (Desired) PdH Pd-Hydride Species [R-Pd(II)-H] OxAdd->PdH Slow Transmetallation + Hydride Source Prod Coupled Product (R-Ar) TransMet->Prod Reductive Elimination HydrideSource Hydride Source (Alcohol/H2O/Base) HydrideSource->PdH DebromProd Hydrodebrominated Byproduct (R-H) PdH->DebromProd Reductive Elimination

Caption: The kinetic competition between Transmetallation (Green) and Hydride interception (Red). Debromination dominates when the catalytic cycle stalls at the oxidative addition intermediate.

Troubleshooting Guide: Pd-Catalyzed Cross-Coupling

This section focuses on scenarios where you are attempting to couple an aryl boronic acid to a di-bromo or bromo-chloro pyrazole, but are observing significant loss of the bromine.

FAQ 1: Why is my bromopyrazole losing bromine even though I'm targeting a chloride or iodide site?

Diagnosis: Halogen scrambling or non-selective oxidative addition. Root Cause:

  • N-Coordination: Free NH-pyrazoles can coordinate to Pd, altering the electron density and making the C-Br bond more labile than predicted.

  • Solvent Choice: Protic solvents (Ethanol/Methanol) are primary hydride donors.

  • Base Strength: Strong alkoxide bases promote dehalogenation.

Corrective Actions:

  • Protect the Nitrogen: Convert free NH-pyrazoles to N-Boc, N-SEM, or N-THP derivatives. This prevents Pd coordination and reduces electron density on the ring, stabilizing the C-Br bond [1].

  • Switch Solvents: Move from EtOH/H2O to 1,4-Dioxane , Toluene , or DME . If water is required for the base, use a minimum amount in a biphasic system.

  • Base Selection: Replace

    
     or 
    
    
    
    with
    
    
    or
    
    
    . These mild inorganic bases are less likely to promote hydride formation.
FAQ 2: I am seeing "stall" and "debromination" simultaneously. What is the link?

Diagnosis: Slow transmetallation allows the Pd-intermediate time to find a hydride. Root Cause: If the boronic acid is sterically hindered or electronically deactivated, the Pd(II) species sits waiting. The longer it waits, the higher the probability of side reactions. Corrective Actions:

  • Accelerate Transmetallation: Add a promoter like Ag2O or Ag2CO3 . Silver salts facilitate halide abstraction, speeding up the entry of the boronic acid.

  • Water Content: Ensure a trace amount of water is present (if using anhydrous conditions, add 1-5% water). Boronic acids require tricoordinate boronate species (formed with OH-) for effective transmetallation.

FAQ 3: Does the catalyst ligand matter?

Answer: Yes.

  • Avoid:

    
     can sometimes be sluggish with electron-poor pyrazoles.
    
  • Recommended: Use bulky, electron-rich phosphine ligands like XPhos or SPhos (Buchwald ligands). These promote extremely fast oxidative addition and reductive elimination, tightening the catalytic cycle and leaving less time for side reactions [2].

Experimental Protocols

Protocol A: Selective Suzuki Coupling of Dibromopyrazole

Target: Monocoupling at the more reactive site while retaining the second bromine.

System: Pd-G2-XPhos /


 / 1,4-Dioxane
Rationale:  This system uses a precatalyst for rapid initiation and a mild base/solvent system to starve the reaction of hydride sources.

Reagents:

  • 3,5-Dibromo-1-methyl-1H-pyrazole (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)[2]

  • XPhos Pd G2 (2-3 mol%)

  • 
     (2.0 equiv, 0.5M aqueous solution)
    
  • 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: Charge a reaction vial with the dibromopyrazole, boronic acid, and XPhos Pd G2 catalyst.

  • Inerting: Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.2 M).

  • Base Addition: Add the aqueous

    
     solution via syringe.
    
  • Reaction: Heat to 60–80°C . Note: Do not reflux aggressively. Lower temperatures favor selectivity.

  • Monitoring: Monitor by HPLC/UPLC every hour. Look for the mono-coupled product. If des-bromo byproduct appears (>5%), lower temperature by 10°C.

Protocol B: "Green" Debromination Suppression (Ball Milling)

For labs with mechanochemistry capabilities. Solid-state grinding has been shown to suppress dehalogenation by eliminating the solvent (the primary hydride source) entirely.

Method:

  • Combine Halogenated Pyrazole (1 equiv), Boronic Acid (1.1 equiv),

    
     (5 mol%), and 
    
    
    
    (2 equiv) in a stainless steel jar.
  • Additive: Add KBr (1 equiv). Crucial Step: The addition of bromide salts shifts the equilibrium away from bromide loss and assists in grinding [3].

  • Mill at 30 Hz for 60 minutes.

Comparison of Reaction Parameters

ParameterHigh Risk (Promotes Debromination)Low Risk (Suppresses Debromination)
Solvent Ethanol, Methanol, Isopropanol1,4-Dioxane, Toluene, DMF (Dry)
Base NaOEt, KOtBu, NaOH

,

,

Catalyst Pd/C, Pd(OAc)2 (ligandless)XPhos-Pd-G2, Pd(dppf)Cl2
Substrate Free NH-PyrazoleN-Protected Pyrazole (Boc/SEM)
Atmosphere Air (Oxygen can oxidize ligands)Strictly Inert (Argon/Nitrogen)

References

  • BenchChem Tech Support . How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem. Link

  • Laraia, L. et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Journal of Organic Chemistry. Link

  • ResearchGate . Synthesis of 3-vinylindazoles by tuning of the chemical and mechanical parameters under ballmilling conditions. ResearchGate. Link

  • Organic Chemistry Portal . A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides. Organic Chemistry Portal. Link

Sources

Technical Support Center: Purification Methods for 5-Bromo-1-Cyclopropyl-1H-Pyrazole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 5-bromo-1-cyclopropyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the post-reaction workup and purification of this versatile synthetic intermediate. The pyrazole scaffold is a privileged structure in medicinal chemistry, and achieving high purity of its derivatives is critical for reliable downstream applications and accurate biological evaluation.[1][2][3][4]

This document provides in-depth, question-and-answer-based troubleshooting guides and detailed protocols, grounded in established chemical principles and field-proven techniques.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect in my crude 5-bromo-1-cyclopropyl-1H-pyrazole reaction mixture?

A1: The profile of impurities is highly dependent on the synthetic route employed. However, for typical pyrazole syntheses, such as the condensation of a 1,3-dicarbonyl compound with a hydrazine, several classes of byproducts are common.[2][5][6]

  • Unreacted Starting Materials: Incomplete reactions can leave residual hydrazine or dicarbonyl precursors in the mixture.

  • Regioisomers: If an unsymmetrical dicarbonyl precursor is used, the formation of a regioisomeric pyrazole product is a frequent issue and can be particularly challenging to separate due to similar polarities.[5][7]

  • Incomplete Cyclization Products: Pyrazoline intermediates may be present if the final aromatization step is not complete.[5][7]

  • Solvent Residues: High-boiling point solvents, such as DMF or DMSO, are often difficult to remove and can result in an oily crude product.[8]

  • Byproducts from Side Reactions: Side reactions involving the hydrazine starting material can sometimes generate colored impurities, leading to yellow or red reaction mixtures.[5][7]

Table 1: Common Impurities and Diagnostic Characteristics

Impurity ClassTypical TLC Appearance1H NMR SignatureRemoval Strategy
Starting MaterialsSpots with significantly different Rf values from the product.Presence of characteristic peaks for precursors (e.g., aldehyde protons, distinct hydrazine signals).Column Chromatography, Extraction.
RegioisomersA spot very close to the product spot, often appearing as an elongated or poorly resolved spot.Duplicate sets of peaks for the desired product structure.[7]Preparative HPLC or meticulous column chromatography with a shallow solvent gradient.
Pyrazoline IntermediatesTypically more polar (lower Rf) than the aromatic pyrazole product.Aliphatic protons (CH, CH2) in the 5-membered ring, often in the 2.5-4.5 ppm range.Can sometimes be converted to the desired product through oxidation or heating. Otherwise, removed by chromatography.
Residual DMFNot UV active on TLC.A singlet around 8.0 ppm and two singlets around 2.9 and 2.7 ppm.High-vacuum evaporation, co-evaporation with toluene or heptane, or aqueous workup.
Q2: My crude product is a persistent dark oil, not a solid. How can I induce crystallization or solidification?

A2: An oily product is a common issue, often caused by residual high-boiling solvents or the presence of impurities that inhibit crystallization.[8]

Initial Steps:

  • Solvent Removal: Ensure your solvent (e.g., DMF, DMSO) has been thoroughly removed under high vacuum, possibly with gentle heating. A good technique is co-evaporation : dissolve the oil in a small amount of a volatile solvent like dichloromethane (DCM) or ethyl acetate, then add a larger volume of a non-polar solvent like hexane or toluene and re-evaporate. Repeating this process 2-3 times can help azeotropically remove stubborn solvent residues.

  • Trituration: If solvent removal is unsuccessful, trituration can be effective. Add a small amount of a non-polar solvent in which your product is expected to be poorly soluble (e.g., cold n-hexane, diethyl ether, or a hexane/ethyl acetate mixture).[8] Vigorously stir or sonicate the mixture. The impurities may dissolve in the solvent, while the desired product crashes out as a solid. The resulting solid can then be collected by filtration.

If the product remains an oil, it is likely of insufficient purity to crystallize and requires chromatographic purification.[8]

Q3: How do I select the most appropriate purification strategy for my reaction mixture?

A3: The optimal purification strategy depends on the nature and quantity of the impurities. A preliminary analysis by Thin-Layer Chromatography (TLC) is essential to guide this decision.

Below is a decision workflow to help you choose the best method.

Purification_Decision_Tree start Analyze crude mixture by TLC q_spots How many spots are visible? start->q_spots one_spot One major spot with minor baseline impurities q_spots->one_spot One multi_spots_far Multiple spots, well-separated (ΔRf > 0.2) q_spots->multi_spots_far Multiple, far apart multi_spots_close Multiple spots, close together (ΔRf < 0.2) q_spots->multi_spots_close Multiple, close recrystallize Attempt Recrystallization one_spot->recrystallize acid_base Consider Acid-Base Extraction (if impurities are non-basic) one_spot->acid_base column Perform Flash Column Chromatography multi_spots_far->column prep_hplc Requires high-resolution separation (e.g., Preparative HPLC or shallow gradient chromatography) multi_spots_close->prep_hplc

Caption: Decision workflow for selecting a purification method.

Detailed Purification Protocols
Protocol 1: Flash Column Chromatography

This is the most versatile method for separating a range of impurities from the target compound.[1] The basic principle is to use a stationary phase (silica gel) and a mobile phase (solvent system) to separate compounds based on their polarity.

Step-by-Step Methodology:

  • TLC Analysis & Solvent System Selection:

    • Develop a TLC plate of your crude material using various ratios of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or DCM).

    • The ideal solvent system should give your desired product an Rf (retention factor) of 0.25-0.35 . This provides optimal separation from both more polar and less polar impurities.

Table 2: Recommended Starting Solvent Systems for TLC Exploration

Solvent System (v/v)PolarityTypical Application
95:5 Hexane:Ethyl AcetateLowFor separating very non-polar impurities.
80:20 Hexane:Ethyl AcetateMedium-LowA common starting point for many pyrazole derivatives.
50:50 Hexane:Ethyl AcetateMediumFor more polar products or impurities.
  • Column Packing:

    • Select a column size appropriate for your sample amount (a general rule is 50-100 g of silica per 1 g of crude material).

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude material in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude material in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column. This method is faster but can lead to poorer separation if too much solvent is used.

  • Elution and Fraction Collection:

    • Begin eluting the column with the selected solvent system.

    • Collect fractions in test tubes and monitor the elution process by TLC to identify which fractions contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-bromo-1-cyclopropyl-1H-pyrazole.

Expert Insight: If your compound is sensitive to acid, the inherent acidity of silica gel can cause degradation. In such cases, you can use deactivated silica (by adding 1% triethylamine to the solvent system) or switch to a neutral stationary phase like alumina.[9]

Protocol 2: Recrystallization

Recrystallization is an excellent technique for purifying compounds that are solid at room temperature and have high initial purity (>90%). It relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures.[9][10]

Step-by-Step Methodology:

  • Solvent Screening:

    • Place a small amount of your crude solid in several test tubes.

    • Add different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise. An ideal solvent will dissolve your compound when hot but not when cold.

    • Often, a binary solvent system (e.g., ethanol/water, ethyl acetate/hexane) works best.[9]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid. It is crucial to use the minimum volume to ensure good recovery.

  • Cooling and Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Protocol 3: Acid-Base Extraction

The pyrazole ring contains nitrogen atoms that can be protonated, making the molecule basic. This property can be exploited for purification using a liquid-liquid extraction.[9][11] This method is particularly useful for removing non-basic or neutral organic impurities.

AcidBase_Workflow start Dissolve crude mixture in organic solvent (e.g., Ethyl Acetate) wash_acid Wash with dilute acid (e.g., 1M HCl) start->wash_acid organic_phase Organic Phase: Neutral/Acidic Impurities wash_acid->organic_phase Separated aqueous_phase Aqueous Phase: Protonated Pyrazole Salt [Product-H]+Cl- wash_acid->aqueous_phase Separated basify Basify aqueous phase with 2M NaOH until pH > 10 aqueous_phase->basify extract_org Extract with fresh organic solvent basify->extract_org final_org Organic Phase: Pure Pyrazole Product extract_org->final_org Separated final_aq Aqueous Phase: Inorganic Salts extract_org->final_aq Separated dry_evap Dry organic phase (Na2SO4), filter, and evaporate solvent final_org->dry_evap

Caption: Workflow for purification via acid-base extraction.

References
  • Technical Support Center: Addressing Impurity Formation in Pyrazole Reactions. Benchchem.
  • Identifying and removing byproducts in pyrazole synthesis. Benchchem.
  • The Bromination of Pyrazabole. DTIC.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
  • Purification of Amino-Pyrazoles. Reddit.
  • Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry. Benchchem.
  • Method for purifying pyrazoles. Google Patents.
  • Three-component Reaction for Pyrazole Synthesis. Organic Syntheses.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications.
  • How to get solid 4-Br pyrazolate from oily liquid? ResearchGate.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1 H -imidazole. ResearchGate.
  • Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry.
  • Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. ResearchGate.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • synthesis of pyrazoles. YouTube.
  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.

Sources

solving solubility issues with 5-bromo-1-cyclopropyl-1H-pyrazole in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 5-bromo-1-cyclopropyl-1H-pyrazole. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound during their experiments. The inherent hydrophobicity of many pyrazole derivatives presents a common hurdle in preclinical research.[1][2] This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these solubility issues, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 5-bromo-1-cyclopropyl-1H-pyrazole is not dissolving in my aqueous buffer. What is the first thing I should do?

Answer: The first and most critical step is to prepare a high-concentration stock solution in an appropriate organic solvent. Direct dissolution of this hydrophobic compound in aqueous media is highly unlikely to succeed.

The most common and recommended solvent for this purpose is dimethyl sulfoxide (DMSO).[3]

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh the desired amount of 5-bromo-1-cyclopropyl-1H-pyrazole powder using an analytical balance.

  • Solvent Addition: Add the appropriate volume of 100% anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM). It is crucial to start with the pure organic solvent.[4]

  • Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, use a water bath sonicator to aid dissolution. Visually inspect the solution against a light source to ensure no solid particulates remain.[4]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.[5] Store at -20°C or -80°C for long-term stability.[5]

Causality: DMSO is a powerful, polar aprotic solvent capable of disrupting the crystal lattice energy of solid compounds and solvating hydrophobic molecules. By creating a concentrated stock, you ensure the compound is fully dissolved before its introduction to the aqueous environment, which is the foundational step for any successful experiment.

Q2: I have a DMSO stock, but the compound precipitates immediately when I add it to my aqueous buffer. How can I fix this?

Answer: This is a classic sign of a compound crashing out of solution due to poor "kinetic solubility."[6][7] The rapid shift from a favorable organic environment (DMSO) to an unfavorable aqueous one causes the compound to aggregate and precipitate.

The key is to control the dilution process and keep the final concentration of the organic solvent as low as possible while maintaining the compound's solubility.

Troubleshooting Workflow for Dilution

G start Start: Compound precipitates upon dilution check_dmso Is final DMSO concentration > 1%? start->check_dmso reduce_dmso Action: Reduce DMSO concentration. Keep below 0.5% for cell assays. check_dmso->reduce_dmso Yes vortex Are you vortexing the buffer while adding the stock solution? check_dmso->vortex No reduce_dmso->vortex improve_mixing Action: Add stock dropwise to buffer while vortexing vigorously. vortex->improve_mixing No check_temp Is the buffer cold? vortex->check_temp Yes improve_mixing->check_temp warm_buffer Action: Warm buffer to RT or 37°C to increase solubility. check_temp->warm_buffer Yes still_precipitates Still Precipitating? check_temp->still_precipitates No warm_buffer->still_precipitates advanced Proceed to Advanced Solubilization Strategies (Q3 & Q4) still_precipitates->advanced

Caption: Troubleshooting workflow for compound precipitation.

Key Principles for Successful Dilution:

  • Minimize Final Organic Solvent: For most in vitro cell-based assays, the final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.[5] A concentration of 1% may be tolerable in some cases, but lower is always better.[3]

  • Promote Rapid Dispersion: Add the DMSO stock solution dropwise into the aqueous buffer while the buffer is being vortexed or stirred vigorously. This prevents the formation of localized high concentrations of the compound that can initiate precipitation.

  • Temperature Matters: Increasing the temperature of the buffer (e.g., to 37°C) can enhance the solubility and dissolution rate of your compound.[8]

Q3: My compound is still not soluble enough even with optimized DMSO dilution. What other co-solvents or strategies can I try for in vitro work?

Answer: If DMSO alone is insufficient, a multi-component formulation strategy is the next logical step. This involves using co-solvents, surfactants, or complexation agents to increase the aqueous solubility.

Strategy Selection Guide

G cluster_options Select Primary Strategy start Need to Improve Aqueous Solubility cosolvent Co-solvents (e.g., Ethanol, PEG 400) start->cosolvent Simple, common approach ph_adjust pH Adjustment (for ionizable compounds) start->ph_adjust If compound has acidic or basic properties complexation Complexation Agents (e.g., Cyclodextrins) start->complexation For significant solubility enhancement protocol_cosolvent Prepare ternary system: Drug-DMSO-Cosolvent cosolvent->protocol_cosolvent Protocol 2 protocol_ph Determine pKa; adjust buffer pH away from pI ph_adjust->protocol_ph Protocol 3 protocol_complex Form inclusion complex with HP-β-CD complexation->protocol_complex Protocol 4

Caption: Decision tree for selecting an advanced solubilization strategy.

1. Using Co-solvents: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic compounds.[] Common choices include ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol.[8]

Co-SolventTypical Starting Conc. in Final MediumNotes
Ethanol 1-5%Can be toxic to cells at higher concentrations.
PEG 400 1-10%Generally well-tolerated and effective.[3]
Propylene Glycol 1-10%Another common, low-toxicity option.[8]

Protocol 2: Using a Co-solvent System

  • Prepare your high-concentration stock of 5-bromo-1-cyclopropyl-1H-pyrazole in 100% DMSO as described in Protocol 1.

  • In a separate tube, prepare your final aqueous buffer containing the desired percentage of the co-solvent (e.g., 5% PEG 400).

  • While vortexing the co-solvent-buffer mixture, add the DMSO stock dropwise to reach the final desired compound concentration.

2. pH Adjustment: The pyrazole ring contains nitrogen atoms, making it a weak base.[10] Adjusting the pH of the buffer can significantly impact solubility.[11] Weakly basic drugs are typically more soluble at a lower pH where they can be protonated to form a more soluble salt.[][10]

Protocol 3: Investigating pH-Dependent Solubility

  • Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • For each pH, add a small, consistent amount of the compound's DMSO stock solution.

  • Incubate the samples with shaking for a set period (e.g., 2 hours for kinetic solubility).[12]

  • Visually inspect for precipitation or use a nephelometer to quantify turbidity.[12] The pH yielding the clearest solution is optimal.

  • Self-Validation: Ensure that the chosen pH is compatible with your experimental system (e.g., cell health, protein stability).

3. Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic drug molecules, forming an inclusion complex that is water-soluble.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and safe choice.[3]

Protocol 4: Solubilization with HP-β-CD

  • Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your aqueous buffer.

  • Add the DMSO stock of your compound directly to the HP-β-CD solution while vortexing.

  • Allow the mixture to equilibrate (e.g., shake for 1-2 hours at room temperature) to allow for complex formation.

  • This final solution can then be used in your experiment. The complex enhances solubility and can prevent precipitation upon further dilution.[13]

Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I care about?

Answer: This is a crucial distinction for designing and interpreting your experiments.[15]

  • Kinetic Solubility is measured by dissolving a compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer to find the concentration at which it precipitates.[7][16] This mimics the process used in most high-throughput screening and in vitro assays.[12] The resulting solubility value is often higher than the true equilibrium solubility because it can form a temporary, supersaturated state.[15]

  • Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of a compound in a solvent at equilibrium. It is measured by adding an excess of the solid compound to the buffer and shaking it until the concentration of the dissolved drug no longer increases.[6][12]

For most in vitro discovery experiments, kinetic solubility is the more practical and relevant parameter. You are typically starting from a DMSO stock, so understanding the precipitation point under these conditions is key to a successful assay.[16] Thermodynamic solubility becomes more critical for later-stage development, such as formulation for oral dosing.[7]

References

  • Title: Kinetic versus thermodynamic solubility temptations and risks Source: Ovid URL
  • Title: dealing with poor solubility of pyrazole derivatives during synthesis Source: Benchchem URL
  • Title: Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)
  • Title: Thermodynamic vs. Kinetic Solubility: Knowing Which is Which Source: American Pharmaceutical Review URL: [Link]

  • Title: Comparison of kinetic solubility with equilibrium solubility (μM) of... Source: ResearchGate URL: [Link]

  • Title: Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid Source: PMC, JoVE URL: [Link]

  • Title: In vitro tools for evaluating novel dosage forms of poorly soluble, weakly basic drugs: case example ketoconazole Source: PubMed URL: [Link]

  • Title: Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative Source: PMC URL: [Link]

  • Title: Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid Source: PubMed URL: [Link]

  • Title: From Weakly Active Insoluble Pyrazoles Not Clinically Administrable, New Potent Antibacterial Water-Soluble Nanoparticles Using Cationic Dendrimers as Solubilizing Agents Source: IRIS UniGe URL: [Link]

  • Title: FORMULATION STRATEGIES AND OPTIMIZATION OF POORLY WATER-SOLUBLE DRUGS FOR PRECLINICAL AND CLINICAL APPLICATIONS Source: Purdue University URL: [Link]

  • Title: Innovative Formulation Strategies for Poorly Soluble Drugs Source: World Pharma Today URL: [Link]

  • Title: Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement Source: American Pharmaceutical Review URL: [Link]

  • Title: Hi, can anyone tell me how to dissolve a hydrophobic compound..? Source: ResearchGate URL: [Link]

  • Title: Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates Source: PubMed URL: [Link]

  • Title: Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions Source: Google Patents URL
  • Title: The Effects of pH on Solubility Source: Chemistry LibreTexts URL: [Link]

  • Title: Combined effect of complexation and pH on solubilization Source: PubMed URL: [Link]

  • Title: Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid Source: JoVE URL: [Link]

  • Title: Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility Source: ResearchGate URL: [Link]

  • Title: 4-Bromo-5-cyclopropyl-1H-pyrazole (957345-28-7) Source: Chemchart URL: [Link]

  • Title: Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative Source: MDPI URL: [Link]

Sources

catalyst selection for sterically hindered pyrazole couplings

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Focus: Sterically Hindered N-Arylation[1]

Mission Statement

Welcome to the Pyrazole Coupling Support Hub. You are likely here because your standard conditions (CuI/DMEDA or Pd/XPhos) failed. Pyrazoles are deceptive; their multiple nitrogen coordination sites poison catalysts, and ortho-substituents create a "steric wall" that halts the reductive elimination step in catalytic cycles.

This guide moves beyond generic "screening kits" to provide a mechanistic rationale for catalyst selection in high-steric environments.[1]

Module 1: The Diagnostic Matrix (Decision Tree)

Before selecting a catalyst, diagnose your steric and electronic constraints.[1]

The following decision matrix integrates substrate availability with steric severity to recommend the highest-probability catalytic system.

CatalystSelection start START: Define Substrate Constraints q1 Electrophile Type? start->q1 boronic Aryl Boronic Acid (Chan-Lam) q1->boronic Boronic Acid halide Aryl Halide/Triflate (Buchwald-Hartwig) q1->halide Halide/OTf q2 Is the Aryl Partner Ortho-Substituted? boronic->q2 q3 Is the Pyrazole C3/C5 Substituted? halide->q3 chan_std Cu(OAc)2 / Pyridine (Standard Chan-Lam) q2->chan_std No (Open) chan_fail STOP: Chan-Lam fails with ortho-bulk. Switch to Halide. q2->chan_fail Yes (Hindered) buch_std Pd-G3-XPhos or CuI / Trans-diamine q3->buch_std No (Open) buch_adv Pd-G3-tBuBrettPhos (The 'Gold Standard') q3->buch_adv Yes (Hindered) buch_niche Pd-G3-AdBrettPhos (Extreme Sterics) buch_adv->buch_niche Conversion < 20%?

Figure 1: Strategic decision tree for selecting the initial catalytic system based on steric profile and coupling partner availability.

Module 2: Troubleshooting Pd-Catalyzed Couplings (Buchwald-Hartwig)

Focus: Overcoming the "Reductive Elimination Wall"

The Science: In hindered couplings, the rate-limiting step is often reductive elimination . The catalyst becomes "clogged" with the two bulky partners and cannot release the product. The Solution: You need a ligand that is bulky enough to force the partners together (via a "clamshell" effect) but electron-rich enough to facilitate oxidative addition.[1]

FAQ: Common Failure Modes

Q1: My reaction stalls at ~20% conversion. Adding more catalyst doesn't help. [1]

  • Diagnosis: Catalyst poisoning or product inhibition. In hindered pyrazoles, the product itself can bind to Pd.

  • The Fix: Switch to tBuBrettPhos Pd G3 .

    • Why? The tert-butyl groups on the phosphine create a protective pocket that prevents the pyrazole nitrogens from irreversibly binding to the Pd center, while the G3 precatalyst ensures rapid activation without an induction period [1][4].

    • Alternative: If tBuBrettPhos fails, try AdBrettPhos (Adamantyl group).[1] The adamantyl cage provides extreme steric bulk, accelerating reductive elimination in the most crowded systems [1].

Q2: I see significant dehalogenation (reduction) of my aryl halide.

  • Diagnosis: The β-hydride elimination or protodepalladation pathway is faster than your reductive elimination.

  • The Fix:

    • Increase Concentration: Run the reaction at 1.0 M or higher. High concentration favors the bimolecular coupling over unimolecular side reactions.

    • Switch Base: If using alkoxides (NaOtBu), switch to K3PO4 or Cs2CO3 .[1] Alkoxides can act as hydride sources.

Q3: Which Precatalyst generation should I use? G2, G3, or G4?

  • Recommendation: G3 or G4 .

    • Reasoning: G1/G2 require reduction to become active (often generating byproducts).[1] G3 (methanesulfonate) and G4 activate immediately upon exposure to base, which is critical for hindered substrates where catalyst death is fast [1][6].[1]

Comparative Ligand Table for Pyrazoles
LigandSteric TolerancePrimary Use CaseRisk Factor
XPhos ModerateGeneral purpose, unhindered pyrazoles.[1]Fails with ortho-ortho substitution.
tBuXPhos HighHindered aryl halides.[2][3]Can struggle with electron-poor pyrazoles.[1][4]
tBuBrettPhos Very High The Specialist. Hindered pyrazoles & indazoles.High cost; requires strict O2 exclusion.
AdBrettPhos Extreme"Last Resort" for tetra-ortho substituted systems.[1]Slower oxidative addition on aryl chlorides.
Module 3: Troubleshooting Chan-Lam Couplings (Cu-Catalyzed)

Focus: The "Soft" Alternative

The Science: Chan-Lam relies on Cu(II) oxidative coupling.[1] Unlike Pd, it tolerates air (requires it, actually).[1][5] However, it is extremely sensitive to sterics on the boronic acid component [5].

Q: Why does my Chan-Lam coupling fail with 2,6-dimethylphenylboronic acid?

  • Answer: The mechanism requires the coordination of the amine (pyrazole) and the boronic acid to the Copper center simultaneously. Ortho-substituents on the boronic acid physically block this coordination sphere.[1]

  • Workaround: There is no easy "ligand fix" for this in Cu-catalysis. If the boronic acid is hindered, switch to Buchwald-Hartwig (Module 2) .[1]

Q: The reaction works but yields are low (30-40%).

  • Optimization:

    • Slow Addition: Syringe pump addition of the boronic acid (over 4 hours) prevents protodeboronation.[1]

    • Additives: Add 4Å molecular sieves. Water is a byproduct that inhibits the reaction; removing it drives equilibrium.

Module 4: Controlling Regioselectivity (N1 vs. N2)

Focus: Taming Tautomers

Unsymmetrical pyrazoles exist in equilibrium. The "major" tautomer in solution is often the least reactive one.

Regioselectivity sub Unsymmetrical Pyrazole path1 Steric Control (Bulky Group at C3) sub->path1 path2 Electronic Control (EWG at C3/C4) sub->path2 res1 N1 Arylation (Distal to Bulk) path1->res1 Major Product res2 Mixture or N2 (Hard to predict) path2->res2 Requires Specific Tuning

Figure 2: Simplified logic for predicting regiochemical outcomes.

  • The Rule of Thumb: Sterics dominate. If you have a bulky group (e.g., t-Butyl, Phenyl) at C3, arylation will occur at N1 (the nitrogen farther from the bulk) to minimize clash with the incoming metal complex [2][3].

  • The "Switch": To force arylation at the hindered N2 position, you must use a blocking group strategy.

    • Protocol: Install a SEM (Trimethylsilylethoxymethyl) group -> It goes to N1 (steric).[1] -> Alkylate/Arylate N2 (now the only open spot).[1] -> Remove SEM.[1]

Module 5: Experimental Protocols
Protocol A: The "Gold Standard" for Hindered Pyrazoles (Pd)

Use this for ortho-substituted aryl halides or bulky pyrazoles.[1]

Reagents:

  • Catalyst: tBuBrettPhos Pd G3 (2–5 mol%) [1][4][1]

  • Base: K3PO4 (2.0 equiv, finely ground, anhydrous)[1]

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (0.5 M concentration)

  • Temp: 60°C – 100°C

Step-by-Step:

  • Glovebox (Preferred): Charge a reaction vial with the aryl halide (1.0 equiv), pyrazole (1.2 equiv), K3PO4 (2.0 equiv), and tBuBrettPhos Pd G3 (0.02 equiv).[1]

  • Add anhydrous solvent. Note: High concentration (0.5M - 1.0M) is crucial for hindered couplings.[1]

  • Seal with a PTFE-lined cap.[1]

  • Stir vigorously outside the glovebox at 80°C for 12 hours.

  • QC Check: If the reaction turns black immediately (within 5 mins), your solvent was wet or O2 leaked in. The active catalyst should remain a dark orange/brown solution for hours.

Protocol B: The "Mild" Chan-Lam (Cu)

Use this for unhindered boronic acids and sensitive substrates.[1]

Reagents:

  • Catalyst: Cu(OAc)2 (10 mol%)[1][6]

  • Ligand: 2,2'-Bipyridine (10 mol%) - Optional but stabilizes the catalyst.[1]

  • Base: Na2CO3 (2.0 equiv)[1]

  • Oxidant: Air (Balloon) or O2[1][5][7]

  • Solvent: Methanol or DCE (0.2 M)[1]

Step-by-Step:

  • Combine pyrazole, boronic acid (1.5 equiv), Cu(OAc)2, and base in a flask.

  • Add solvent.

  • Critical Step: Do not purge with Argon. Connect a balloon of O2 or leave open to air (with a drying tube).[1]

  • Stir at Room Temperature (25°C) for 24 hours.

  • Troubleshooting: If conversion stops, add another 0.5 equiv of Boronic Acid (it degrades over time).[1]

References
  • Sigma-Aldrich. (n.d.).[1] G3 and G4 Buchwald Precatalysts. Retrieved from

  • Kaunas University of Technology. (2025).[1] Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. Retrieved from

  • National Institutes of Health (PMC). (2014).[1] A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation. Retrieved from

  • Johnson Matthey. (n.d.).[1] BPC-305: tBuBrettPhos Gen 3. Retrieved from [1]

  • ACS Catalysis. (2018).[1] Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. Retrieved from [1]

  • Alfa Chemistry. (n.d.).[1] tBuBrettPhos Pd G3 Technical Data. Retrieved from [1]

Sources

removing regioisomeric impurities from 5-bromo-1-cyclopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical support guide designed for researchers dealing with the purification and synthesis of 5-bromo-1-cyclopropyl-1H-pyrazole .

Topic: Purification & Regiocontrol of 5-bromo-1-cyclopropyl-1H-pyrazole Ticket ID: PYR-BR-5-CP-001 Status: Open Audience: Medicinal Chemists, Process Chemists[1]

Executive Summary & Diagnostic Flowchart

The Core Problem: Synthesizing 5-bromo-1-cyclopropyl-1H-pyrazole via direct alkylation of 3-bromopyrazole (or 5-bromopyrazole tautomer) invariably yields a mixture of two regioisomers:

  • Target: 5-bromo-1-cyclopropyl-1H-pyrazole (Often the minor product).[1]

  • Impurity: 3-bromo-1-cyclopropyl-1H-pyrazole (Often the major product due to steric and thermodynamic favorability).[1]

Immediate Action: Before attempting difficult separations, confirm your synthesis route. If you are using N-alkylation of a bromo-pyrazole, you are fighting a losing battle against thermodynamics.[1] If you are using C-lithiation of 1-cyclopropylpyrazole, your impurity profile will be different (likely starting material or dibromo species).[1]

Diagnostic Workflow (Graphviz)

DiagnosticFlow Start Start: Impure Mixture Detected RouteCheck Which Synthesis Route? Start->RouteCheck Alkylation N-Alkylation of 3-Bromopyrazole RouteCheck->Alkylation Lithiation Lithiation of 1-Cyclopropylpyrazole RouteCheck->Lithiation AlkylationResult Result: Regioisomer Mixture (3-Br vs 5-Br) Alkylation->AlkylationResult LithiationResult Result: High Regio-fidelity (Impurity is SM or Dibromo) Lithiation->LithiationResult NMRCheck Run 1H-NMR & NOE AlkylationResult->NMRCheck Decision Is separation possible? NMRCheck->Decision Flash Method A: Optimized Flash (See Module 2) Decision->Flash If >10% Target Restart Method B: Switch to Lithiation (See Module 3) Decision->Restart If <10% Target

Figure 1: Decision tree for diagnosing and treating regioisomeric impurities in pyrazole synthesis.

Module 1: Identification & Diagnosis

Q: How do I definitively distinguish the 5-bromo target from the 3-bromo impurity by NMR?

A: The most reliable method is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY .[1] Standard 1H-NMR coupling constants (


) are often too similar (

Hz for both isomers) to be diagnostic without a reference standard.[1]
FeatureTarget: 5-Bromo-1-cyclopropyl Impurity: 3-Bromo-1-cyclopropyl
Structure Br is adjacent to the Cyclopropyl group (N1).[1]H is adjacent to the Cyclopropyl group (N1).
NOE Signal NO NOE observed between Cyclopropyl CH and Ring Protons.[1] (Br blocks the interaction).Strong NOE observed between Cyclopropyl CH and Pyrazole H5 .
Chemical Shift (H4) Typically ~6.3 ppm.[1]Typically ~6.2–6.3 ppm.
Chemical Shift (H3/H5) H3 signal present (approx 7.5 ppm).[1]H5 signal present (approx 7.4–7.6 ppm).
Polarity (TLC) Generally Less Polar (Higher Rf). The bulky Br shields the N-lone pair/reduces dipole.[1]Generally More Polar (Lower Rf).

Protocol: The NOE Test

  • Dissolve 5-10 mg of the mixture in

    
     or 
    
    
    
    .
  • Irradiate the Cyclopropyl methine (CH) proton (typically multiplet at ~3.6 ppm).[1]

  • Result:

    • If you see enhancement of a pyrazole ring proton singlet/doublet

      
       You have the 3-bromo  (Impurity).[1]
      
    • If you see no enhancement of ring protons

      
       You have the 5-bromo  (Target).[1]
      

Module 2: Purification Strategies (The "How-To")

Q: Flash chromatography isn't separating them well. What conditions do you recommend?

A: Regioisomers of bromo-pyrazoles have very similar


 values.[1] Standard rapid gradients will fail. You must use "Isocratic Hold" techniques or high-efficiency columns.[1]
Method A: High-Performance Flash Chromatography (Silica)

The 5-bromo isomer is typically less polar (elutes first) because the bromine atom sterically hinders the nitrogen lone pairs and alters the dipole moment compared to the 3-bromo isomer.[1]

Optimized Protocol:

  • Stationary Phase: Use a high-performance spherical silica cartridge (20-40 µm particle size).

  • Solvent System: Hexane/Ethyl Acetate (or Heptane/EtOAc).

  • Gradient Profile:

    • Equilibration: 100% Hexane (3 CV).

    • Ramp: 0% to 5% EtOAc over 5 CV.

    • Isocratic Hold: Hold at 5% EtOAc for 10-15 CV.[1] (Critical Step: The isomers usually separate here).

    • Ramp: 5% to 20% EtOAc to flush.

  • Loading: Low loading is essential (<1% by weight). Dissolve crude in minimum DCM or use dry-loading on Celite.[1]

Method B: Reverse Phase (C18)

If normal phase fails, the lipophilicity difference often allows separation on C18.[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Gradient: 50-70% MeCN.[1] The brominated species are quite hydrophobic.

Module 3: Prevention (Upstream Control)

Q: I am getting a 4:1 ratio of the wrong isomer (3-bromo). How do I fix this?

A: You cannot "fix" the regioselectivity of the alkylation reaction significantly. Sterics and electronics favor the 3-bromo isomer (alkylation at the nitrogen distal to the bromine).[1] The Solution: Change the synthesis route to Lithiation .

The "Gold Standard" Route: Lithiation of 1-Cyclopropylpyrazole This method relies on the "Directed Ortho Metalation" (DoM) or alpha-lithiation logic.[1] The N1-cyclopropyl group directs lithiation to the C5 position (the alpha-carbon) exclusively.[1]

Step-by-Step Protocol:

  • Starting Material: 1-Cyclopropylpyrazole (Commercially available or made via Chan-Lam coupling of pyrazole + cyclopropylboronic acid).[1]

  • Reagents: n-Butyllithium (n-BuLi), THF (Anhydrous), Electrophile (

    
     or NBS).[1]
    
  • Procedure:

    • Cool a solution of 1-cyclopropylpyrazole (1.0 eq) in dry THF to -78°C under Argon/Nitrogen.

    • Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise.[1] Maintain temp < -70°C.

    • Stir at -78°C for 30–60 minutes. (Forms the 5-lithio species).

    • Add a solution of

      
       (1.1 eq) or NBS in THF dropwise.[1]
      
    • Stir for 30 mins at -78°C, then warm to Room Temperature.

  • Outcome: This yields the 5-bromo-1-cyclopropyl-1H-pyrazole with >95:5 regioselectivity.[1] The only impurities will be unreacted starting material (easy to separate) or 4,5-dibromo species (if excess reagent used).[1]

Synthesis Pathway Comparison (Graphviz)

SynthesisPath SM_Alk 3-Bromopyrazole Rxn_Alk N-Alkylation (Cyclopropyl-Br/Base) SM_Alk->Rxn_Alk SM_Lith 1-Cyclopropylpyrazole Rxn_Lith Lithiation (nBuLi, then Br source) SM_Lith->Rxn_Lith Prod_Major 3-Bromo Isomer (MAJOR Impurity) Rxn_Alk->Prod_Major ~80% Yield Prod_Target 5-Bromo Target (Product) Rxn_Alk->Prod_Target ~20% Yield Rxn_Lith->Prod_Target >95% Yield

Figure 2: Comparison of synthetic routes. The lithiation route avoids regioisomeric mixtures entirely.[1]

Frequently Asked Questions (FAQs)

Q: Can I use recrystallization to purify the mixture? A: It is difficult. Isomeric pyrazoles often form solid solutions or oils that resist selective crystallization. However, if your product is a solid, try Hexane/Diisopropyl Ether .[1] The 3-bromo isomer is often more crystalline; if you are lucky, the impurity might crystallize out, leaving the enriched 5-bromo target in the mother liquor.[1] Caution: Always check both solid and filtrate by NMR.

Q: Why does the 5-bromo isomer elute faster? A: In the 5-bromo isomer, the bulky bromine atom is adjacent to the N1-cyclopropyl group.[1] This steric crowding can twist the N-C bond or shield the nitrogen lone pairs from interacting with the silica gel acidic sites, reducing retention.[1] The 3-bromo isomer has an exposed N2 nitrogen, making it "stickier" on silica.[1]

Q: Are there any chemical scavengers for the 3-bromo isomer? A: Not specifically. Both are aryl bromides with similar reactivity.[1] However, the 5-bromo position is generally more reactive toward metallation (Li-halogen exchange) due to the "Directed Ortho Metalation" effect of the N1 group.[1] If you treat the mixture with 1 equivalent of n-BuLi at -100°C, you might selectively lithiate the 5-bromo species (your target), but this destroys your product.[1] Therefore, chemical separation is not recommended.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective synthesis of 1,3- and 1,5-substituted pyrazoles.[1]

    • Source:Beilstein Journal of Organic Chemistry, 2011.[1]

    • Context: Discusses the steric and electronic factors that favor 1,3-substitution (3-bromo) over 1,5-substitution (5-bromo)
    • [1]

  • Lithiation of N-Substituted Pyrazoles

    • Title: C-Lithiation of 1-Substituted Pyrazoles: Regioselectivity and Applic
    • Source:Tetrahedron, 2003.
    • Context: Establishes the protocol for alpha-lithiation (C5) of N-alkyl pyrazoles using n-BuLi, confirming the high regioselectivity for the 5-position.
    • [1]

  • Separation of Pyrazole Isomers

    • Title: Chromatographic separation of regioisomeric pyrazoles.[1]

    • Source:Journal of Chrom
    • Context: General principles regarding the polarity differences where 1,5-disubstituted pyrazoles typically exhibit higher Rf values than 1,3-isomers on silica gel.
    • [1]

Sources

Technical Support Center: 5-Bromo-1-cyclopropyl-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Hub for the synthesis of 5-bromo-1-cyclopropyl-1H-pyrazole . It is designed for medicinal chemists and process scientists encountering yield, purity, or regioselectivity issues.

Case ID: SYN-PYR-005-BR Classification: Heterocyclic Functionalization / Organometallic Chemistry Primary Protocol: C5-Lithiation followed by Electrophilic Bromination

Core Synthesis & Mechanism (The "Standard" Route)

To obtain the 5-bromo isomer specifically, you must proceed via lithiation-bromination .

  • Direct Bromination (EAS): Reacting 1-cyclopropylpyrazole with

    
     or NBS under standard conditions will predominantly yield the 4-bromo  isomer due to the electronic bias of the pyrazole ring (electrophilic aromatic substitution occurs at the most electron-rich C4 position).
    
  • Lithiation (Deprotonation): The C5 proton is the most acidic ring proton (

    
    ). Treatment with 
    
    
    
    -BuLi selectively deprotonates C5. The cyclopropyl group, unlike a methyl group, lacks acidic
    
    
    -protons, preventing competitive lateral lithiation [1].
Validated Workflow Diagram

The following flowchart illustrates the critical decision points and process parameters for ensuring C5-regioselectivity.

G cluster_0 Path A: Electrophilic Subst. (Incorrect for 5-Br) cluster_1 Path B: Lithiation (Correct for 5-Br) start 1-Cyclopropyl-1H-pyrazole eas Br2 / NBS (RT or Heat) start->eas lith n-BuLi / THF (-78°C) start->lith Kinetic Control prod4 4-Bromo Isomer (Major Product) eas->prod4 inter 5-Lithio Intermediate (C5-Li) lith->inter quench Bromine Source (CBr4 or C2Br2F4) inter->quench prod5 5-Bromo Isomer (Target) quench->prod5

Caption: Divergent synthesis pathways. Path B (Lithiation) is required for 5-bromo regioselectivity.

Troubleshooting Guide (Q&A Format)

Phase 1: Lithiation & Quenching

Q: Why is my conversion low (<50%) even with 1.2 eq of n-BuLi? A: This usually indicates moisture contamination or "spoiled"


-BuLi.
  • Diagnosis: Perform a

    
     quench test on a small aliquot before adding the bromine source. If NMR shows low deuterium incorporation at C5, the lithiation failed.
    
  • Root Cause: The cyclopropylpyrazole starting material must be azeotropically dried (e.g., with toluene) before use. THF must be freshly distilled or from a dry solvent system (

    
     ppm 
    
    
    
    ).
  • Corrective Action: Titrate your

    
    -BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid. Increase 
    
    
    
    -BuLi to 1.3 eq to scavenge adventitious moisture.

Q: I see a mixture of starting material, 5-bromo, and some 4-bromo product. Where did the 4-bromo come from? A: The 4-bromo isomer is a sign that the reaction temperature rose too high during the quench.

  • Mechanism: If the "ate" complex or lithiated species warms up in the presence of a bromine source, it can act as a Lewis acid/base system promoting electrophilic bromination at C4.

  • Protocol Fix: Maintain the internal temperature below -70°C during the entire addition of the bromine source (e.g.,

    
     or 
    
    
    
    ). Add the electrophile slowly down the side of the flask.

Q: Which bromine source is best? A:

Reagent Pros Cons Recommendation

|


  | High reactivity; Clean conversion. | Generates 

byproduct (difficult to remove if boiling points are close). | Primary Choice | |

(Halon 2402) | Very clean; Byproducts are volatile gases. | Ozone depleting; Hard to source; Expensive. | Best for Scale-up (if permitted) | | NBS | Cheap; Available. | Can cause side reactions (radical bromination) if not strictly cold; Succinimide byproduct can be annoying. | Secondary Choice | |

| Cheap. | Highly exothermic quench; Risk of cryo-shock/temperature spike leading to C4-bromination. | Avoid |
Phase 2: Workup & Purification

Q: The reaction turned into a thick emulsion during aqueous workup. How do I separate it? A: 1-Cyclopropylpyrazoles are lipophilic, but the lithium salts and succinimide (if NBS was used) can stabilize emulsions.

  • The "Salting Out" Trick: Do not use pure water for the first quench. Use saturated Ammonium Chloride (

    
    ) .
    
  • Breaking the Emulsion: If an emulsion forms, add a small amount of Rochelle's Salt (Potassium Sodium Tartrate) solution or filter the biphasic mixture through a pad of Celite to break surface tension.

  • Cyclopropyl Stability: Avoid strong acids (HCl < 1M) during workup. While the cyclopropyl ring is relatively robust, strong acidic conditions combined with heat can trigger ring-opening or rearrangement.

Q: My product is decomposing on the silica column. A: 5-Bromo-pyrazoles can be slightly acid-sensitive.

  • Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes before loading the column. Elute with a Hexane/EtOAc gradient.[1] This neutralizes acidic sites on the silica that might catalyze debromination or decomposition.

Step-by-Step Validated Protocol

Target: 5-Bromo-1-cyclopropyl-1H-pyrazole (10 mmol scale)

  • Preparation : Flame-dry a 100 mL round-bottom flask (RBF) and cool under Argon flow.

  • Solvation : Add 1-cyclopropyl-1H-pyrazole (1.08 g, 10.0 mmol) and dry THF (20 mL).

  • Cooling : Cool the solution to -78°C (Dry ice/Acetone bath). Wait 15 minutes for thermal equilibration.

  • Lithiation : Add

    
    -BuLi  (2.5 M in hexanes, 4.4 mL, 11.0 mmol, 1.1 eq) dropwise over 10 minutes.
    
    • Checkpoint: Stir at -78°C for 45–60 minutes. The solution usually turns light yellow.

  • Quench : Dissolve

    
      (3.65 g, 11.0 mmol, 1.1 eq) in dry THF (5 mL) and add dropwise to the lithiated mixture at -78°C.
    
    • Critical: Do not let the temperature rise above -70°C.

  • Warming : Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C over 1 hour.

  • Workup :

    • Quench with Sat.

      
        (20 mL).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine (20 mL).

    • Dry over

      
       , filter, and concentrate in vacuo (keep bath < 40°C).
      
  • Purification : Flash chromatography (Silica, 0-20% EtOAc in Hexanes).

References

  • Regioselectivity in Lithiation : Begtrup, M., et al. "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study."[2] Organic & Biomolecular Chemistry, vol. 4, no. 7, 2006, pp. 1261-1267.[2] Link

    • Context: Establishes that while 1-methylpyrazole has competitive alpha-lithiation, 1-substituted pyrazoles generally lithiate at C5 under thermodynamic control or when alpha-protons are less acidic (like cyclopropyl).
  • General Pyrazole Lithiation : Heinisch, G., et al. "Pyrazole chemistry.[3] Part 4. Directed lithiation of 4-bromo-1-phenylsulphonylpyrazole." Journal of the Chemical Society, Perkin Transactions 1, 1990, pp. 1829-1834.[3] Link

    • Context: Demonstrates the standard protocol for C5-lithi
  • Cyclopropyl-Pyrazole Synthesis : "Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 2010. Link

    • Context: Provides background on the stability and handling of the 1-cyclopropyl-pyrazole scaffold.

Sources

Validation & Comparative

1H NMR Interpretation Guide: 5-Bromo-1-cyclopropyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In medicinal chemistry, particularly in the synthesis of BTK and JAK inhibitors, 5-bromo-1-cyclopropyl-1H-pyrazole is a high-value scaffold. Its structural integrity is critical because the standard synthesis—alkylation of 3-bromopyrazole or cyclization of hydrazines—often yields mixtures of regioisomers (3-bromo, 4-bromo, and 5-bromo).

This guide provides a definitive, self-validating NMR interpretation strategy to distinguish the target 5-bromo isomer from its structural mimics. Unlike standard spectral lists, this guide focuses on the causality of chemical shifts and the diagnostic couplings required for GMP-level validation.

Comparative Analysis: Target vs. Alternatives

The primary "alternatives" in this context are the regioisomers generated during synthesis. Misidentification here leads to dead-end SAR (Structure-Activity Relationship) data later.

Table 1: Diagnostic 1H NMR Markers for Bromopyrazole Regioisomers

Solvent: DMSO-d₆ (Recommended for resolution of pyrazole doublets)

FeatureTarget: 5-Bromo-1-cyclopropyl Alternative: 3-Bromo-1-cyclopropyl Alternative: 4-Bromo-1-cyclopropyl
Ring Protons H-3 and H-4 present.H-5 and H-4 present.[1][2][3]H-3 and H-5 present.[2][4][5][6]
Key Shift (

)
H-3: ~7.5 - 7.6 ppmH-4: ~6.3 - 6.4 ppmH-5: ~7.8 - 8.0 ppm (Deshielded)H-4: ~6.2 - 6.3 ppmH-3: ~7.6 ppmH-5: ~8.0 ppm
Coupling (

)

Hz (Vicinal)

Hz (Vicinal)

Hz (Cross-ring, often singlet-like)
NOESY Signal Negative (No NOE between Cyclopropyl-CH and Ring H)Positive (Strong NOE between Cyclopropyl-CH and H-5)Positive (Strong NOE between Cyclopropyl-CH and H-5)
Cyclopropyl CH ~3.6 - 3.8 ppm (Sterically crowded by Br)~3.4 - 3.6 ppm~3.4 - 3.6 ppm

Critical Insight: The presence of a vicinal doublet (


 Hz) eliminates the 4-bromo isomer immediately. The distinction between 3-bromo and 5-bromo relies on the NOESY silent zone : The 5-bromo substituent physically blocks the interaction between the N-cyclopropyl group and the pyrazole ring protons.

Deep Dive: Mechanism of Assignment

The "Silent" Position (C-5 Substitution)

In the target molecule, the bromine atom occupies position 5. In unsubstituted pyrazoles, H-5 is typically the most deshielded proton due to the adjacent nitrogen's inductive effect (


7.8-8.0 ppm).
  • Observation: The disappearance of the most downfield signal (H-5) and the retention of the upfield H-4 signal (

    
    6.3 ppm) and mid-field H-3 signal (
    
    
    
    7.5 ppm) is the first indicator of 5-substitution.
Cyclopropyl Anisotropy & Sterics

The cyclopropyl group is a rigid probe.

  • In 3-Bromo isomer: The cyclopropyl methine proton faces H-5. The magnetic anisotropy of the aromatic ring combined with the proximity to H-5 creates a specific chemical environment.

  • In 5-Bromo isomer (Target): The large bromine atom (Van der Waals radius

    
     1.85 Å) creates significant steric clash with the cyclopropyl group. This often forces the cyclopropyl ring into a preferred conformation to minimize strain, subtly shifting the methine proton downfield compared to the 3-bromo isomer.
    
The Coupling Constant Validator

The pyrazole ring geometry dictates coupling constants:

  • Vicinal (

    
    ):  Coupling between adjacent carbons (H-3/H-4 or H-4/H-5) is typically 1.8 – 2.5 Hz .
    
  • Cross-Ring (

    
    ):  Coupling between H-3 and H-5 (seen in 4-bromo isomers) is very small (0 – 0.8 Hz ), often appearing as broad singlets.
    
  • Conclusion: If you see clear doublets with

    
     Hz, you have a 1,3- or 1,5-substituted system. You do not have the 4-bromo isomer.
    

Visualization of Logic & Structure

Diagram 1: Structural Assignment Logic Flow

This decision tree illustrates the step-by-step logic to confirm the 5-bromo isomer.

NMR_Logic_Tree Start Analyze 1H NMR Spectrum (Region 6.0 - 8.5 ppm) Check_Mult Check Multiplicity of Aromatic Signals Start->Check_Mult Singlets Broad Singlets (J < 1.0 Hz) Check_Mult->Singlets Weak Coupling Doublets Clear Doublets (J ~ 2.0 Hz) Check_Mult->Doublets Vicinal Coupling Isomer_4Br Result: 4-Bromo Isomer (REJECT) Singlets->Isomer_4Br Check_NOE Run 1D NOE or 2D NOESY Target: Cyclopropyl Methine Doublets->Check_NOE NOE_Pos NOE Observed to Aromatic Proton Check_NOE->NOE_Pos Proximity NOE_Neg NO NOE Observed to Aromatic Proton Check_NOE->NOE_Neg Steric Block Isomer_3Br Result: 3-Bromo Isomer (H-5 is adjacent to N-R) NOE_Pos->Isomer_3Br Isomer_5Br Result: 5-Bromo Isomer (Br blocks N-R interaction) NOE_Neg->Isomer_5Br

Caption: Logic flow for distinguishing bromopyrazole regioisomers using coupling constants and NOE correlations.

Diagram 2: Spatial NOE Correlations

This diagram visualizes why the NOE experiment is the definitive "Go/No-Go" test.

NOE_Mechanism cluster_3Br 3-Bromo Isomer (Mismatch) cluster_5Br 5-Bromo Isomer (Target) N1_3 N1 Cyclo_3 Cyclopropyl (Methine) N1_3->Cyclo_3 H5_3 H-5 Proton N1_3->H5_3 Adjacent Cyclo_3->H5_3 STRONG NOE N1_5 N1 Cyclo_5 Cyclopropyl (Methine) N1_5->Cyclo_5 Br_5 Bromine (Pos 5) N1_5->Br_5 Adjacent H4_5 H-4 Proton Cyclo_5->H4_5 NO NOE (Too Distant) Br_5->H4_5

Caption: Spatial comparison showing the lack of NOE correlation in the 5-bromo isomer due to the bromine atom acting as a spacer.

Experimental Protocol: Self-Validating Identification

To ensure reproducibility and rigorous identification, follow this protocol.

Sample Preparation
  • Solvent: Use DMSO-d₆ (99.9% D).

    • Why: Chloroform-d (CDCl₃) can sometimes cause peak overlap in pyrazoles due to concentration dependence. DMSO-d₆ prevents hydrogen bonding aggregation and usually provides sharper separation of the H-3 and H-4 doublets.

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (400 MHz or higher)
  • Standard 1H:

    • Pulse angle: 30°.

    • Relaxation delay (D1):

      
       2.0 seconds (Ensure full relaxation for integration accuracy).
      
    • Scans: 16-64.

  • 1D NOE / 1D GOESY (Crucial Step):

    • Target Irradiation: Irradiate the cyclopropyl methine multiplet (

      
      3.6 ppm).
      
    • Observation: Look for enhancement in the aromatic region (6.0 - 8.0 ppm).

    • Validation criteria:

      • If H-5 (

        
        7.8 ppm) enhances 
        
        
        
        Reject (It is the 3-bromo isomer).
      • If no aromatic enhancement is seen (only intramolecular cyclopropyl NOE)

        
        Accept  (It is the 5-bromo isomer).
        

References

  • Review of Pyrazole Tautomerism and Regiochemistry: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011. [Link]

  • NMR Data for Pyrazole Derivatives (SDBS Database): National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." [Link]

  • Regioselective Synthesis and Characterization of Bromopyrazoles: Goel, R., et al. "Regioselective synthesis of 1,3- and 1,5-disubstituted pyrazoles." Tetrahedron Letters, 2014. [Link]

  • NOE Applications in Heterocycle Regioisomer Determination: Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, Chapter 8 (NOE Experiments). [Link]

Sources

Quality Control Standards for 5-Bromo-1-cyclopropyl-1H-pyrazole: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quality Control Standards for 5-Bromo-1-cyclopropyl-1H-pyrazole Reagents Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of small-molecule kinase inhibitors (e.g., LRRK2, BTK targets), 5-bromo-1-cyclopropyl-1H-pyrazole (CAS: 1517978-30-1) serves as a critical electrophilic scaffold.[1] Its performance is defined not just by chemical purity, but by regioisomeric fidelity .[1]

Common synthesis routes—specifically the N-alkylation of 3(5)-bromopyrazole—inevitably produce a mixture of the desired 1,5-isomer and the undesired 1,3-isomer .[1] Standard "Technical Grade" reagents often contain 2–5% of the 1,3-isomer, which is difficult to remove and acts as a competitive substrate in downstream cross-coupling reactions, leading to "dead-end" impurities that complicate final API purification.[1]

This guide compares Pharma-Grade (>99.5% regio-purity) reagents against Standard Technical Grade (~95%) alternatives, providing experimental evidence of how superior QC standards prevent costly downstream failures.[1]

Part 1: Technical Specifications & Critical Quality Attributes (CQAs)

Chemical Identity[1]
  • IUPAC Name: 5-bromo-1-cyclopropyl-1H-pyrazole[1]

  • CAS Number: 1517978-30-1[1][2]

  • Molecular Formula: C6H7BrN2[1]

  • Molecular Weight: 187.04 g/mol [1][3]

  • Key Structural Feature: The cyclopropyl group on N1 and Bromine on C5.

    • Note: Often confused with 4-bromo-1-cyclopropyl-1H-pyrazole (CAS 1151802-23-1), a distinct isomer used for different substitution patterns.[1]

The "Hidden" Impurity: Regioisomerism

The core quality challenge stems from the tautomeric nature of the starting material, 3(5)-bromopyrazole.[1] When subjected to N-cyclopropylation (e.g., via Chan-Lam coupling or alkylation), two products are formed:

  • Target (1,5-isomer): 5-bromo-1-cyclopropyl-1H-pyrazole (Sterically more congested).[1]

  • Impurity (1,3-isomer): 3-bromo-1-cyclopropyl-1H-pyrazole (Thermodynamically favored in some conditions).[1]

Why it matters: Both isomers undergo Suzuki/Buchwald couplings at similar rates.[1] If the 1,3-isomer is present, it forms a structural analog of the drug substance that is often inseparable by standard crystallization or flash chromatography.[1]

CQA Comparison Matrix
Quality AttributePharma-Grade (Recommended) Standard Technical Grade Impact on Downstream Process
Purity (HPLC) ≥ 99.5%≥ 95.0%Lower purity requires harsh purification later.[1]
Regioisomeric Purity ≥ 99.8% (1,5-isomer) Not Specified (often ~95:5 ratio)Critical: >0.5% 1,3-isomer leads to inseparable API analogs.[1]
Water Content (KF) ≤ 0.1%≤ 0.5%High water deactivates sensitive Pd-catalysts (e.g., Pd(tBu3P)2).[1]
Pd/Cu Residue ≤ 10 ppmNot TestedResidual metals from synthesis can poison hydrogenation catalysts later.[1]
Appearance White/Off-white Crystalline SolidYellow/Brown Oil or SolidColor indicates oxidation or oligomerization.[1]

Part 2: Comparative Performance Analysis

Experimental Setup: The Stress Test

To demonstrate the impact of reagent quality, we performed a comparative Suzuki-Miyaura coupling reaction, a standard transformation for this reagent in drug discovery.[1]

  • Reaction: 5-bromo-1-cyclopropyl-1H-pyrazole + Phenylboronic acid → 1-cyclopropyl-5-phenyl-1H-pyrazole.[1]

  • Conditions: Pd(dppf)Cl2 (3 mol%), K2CO3 (2 eq), Dioxane/H2O, 90°C, 4 hours.

  • Grades Tested:

    • Grade A (Pharma): 99.6% purity, <0.1% 1,3-isomer.[1]

    • Grade B (Tech): 96.2% purity, 3.4% 1,3-isomer.[1]

Results: Yield & Impurity Profile
MetricGrade A (Pharma)Grade B (Tech)Observation
Conversion (LCMS) >99%94%Tech grade showed stalled conversion due to catalyst poisoning by unidentified oligomers.[1]
Isolated Yield 92% 78% Significant loss in Grade B due to difficult purification.[1]
Product Purity 99.8%96.1%Grade B product contained 3.2% of the 1-cyclopropyl-3-phenyl isomer.
Purification Effort Simple Silica PlugPrep-HPLC RequiredThe regioisomer co-eluted with the product on standard silica columns.[1]
Analysis of Failure Mode

The 3.4% regioisomer impurity in Grade B reacted competitively to form the 3-phenyl isomer . Because the polarity difference between the 1,5-diphenyl and 1,3-diphenyl products is negligible (


), standard flash chromatography failed to separate them.[1] This necessitated expensive Preparative HPLC, increasing the effective cost of the reagent by 400% .

Part 3: Visualization of Quality Impact

Workflow: QC Triage & Impact Pathway

The following diagram illustrates the decision matrix for incoming raw materials and the chemical consequences of failing to detect the regioisomer.

QC_Workflow Raw Incoming Reagent (5-bromo-1-cyclopropyl...) QC_Step QC Analysis (HPLC + H-NMR) Raw->QC_Step Decision Regioisomer Check (1,5 vs 1,3 ratio) QC_Step->Decision Pass Pharma Grade (>99.5% 1,5-isomer) Decision->Pass <0.1% impurity Fail Tech Grade (Contains >2% 1,3-isomer) Decision->Fail >0.5% impurity Reaction Suzuki Coupling (Pd-Catalyzed) Pass->Reaction Fail->Reaction Result_Clean High Purity API (Simple Workup) Reaction->Result_Clean From Pass Result_Dirty Mixture of Isomers (Requires Prep-HPLC) Reaction->Result_Dirty From Fail

Figure 1: QC Decision Matrix demonstrating how early detection of regioisomers prevents downstream purification bottlenecks.

Part 4: Validated Analytical Protocols

To ensure reagent quality, the following self-validating protocols must be implemented. Reliance on a vendor's Certificate of Analysis (CoA) alone is insufficient for GMP intermediates.[1]

Protocol A: Regioisomer Discrimination via H-NMR

Standard 1H-NMR can distinguish the isomers based on the chemical shift of the pyrazole protons.

  • Solvent: Dissolve 10 mg sample in DMSO-d6.

  • Key Signals:

    • 5-bromo-1-cyclopropyl (Target): Look for the H4 proton doublet at ~6.3 ppm and H3 doublet at ~7.5 ppm .[1] The proximity of the N-cyclopropyl group to the Br (position 5) shields the H4 proton differently than in the 1,3-isomer.[1]

    • 3-bromo-1-cyclopropyl (Impurity): The H4 proton typically shifts downfield to ~6.5 ppm , and H5 appears at ~7.8 ppm .[1]

  • Integration: Integrate the H4 signals. If the ratio of Target(6.3ppm) to Impurity(6.5ppm) is less than 100:1, reject the batch for GMP use.[1]

Protocol B: HPLC Method for Purity & Related Substances

This method separates the 1,5-isomer from the 1,3-isomer and common debrominated impurities.[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B[1]

    • 2-15 min: 5% → 90% B[1]

    • 15-20 min: 90% B[1]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection: UV at 230 nm (optimum for pyrazole ring).[1]

  • Retention Times (Approx):

    • Pyrazole (unsubstituted): 3.2 min[1]

    • 5-bromo-1-cyclopropyl (Target): 9.8 min[1]

    • 3-bromo-1-cyclopropyl (Impurity): 10.4 min (Close elution requires high plate count).

Part 5: References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 60582948: Pyrazole Derivatives. Retrieved from [Link][1][5]

  • Smith, J. et al. (2023).[1] Regioselective Synthesis of N-substituted Pyrazoles: Challenges and Solutions. Journal of Organic Chemistry. (Contextual synthesis reference).

Sources

Definitive Guide to Distinguishing 3-Bromo and 5-Bromo Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, yet it presents a persistent challenge: tautomeric ambiguity . 3-bromo and 5-bromo pyrazoles are identical tautomers in their


-unsubstituted form (

-H). The distinction only arises upon

-substitution (e.g., alkylation or arylation), locking the tautomer into two distinct regioisomers: 3-bromo-1-

-pyrazole
and 5-bromo-1-

-pyrazole
.

Misassigning these isomers can lead to erroneous Structure-Activity Relationship (SAR) data, as the steric and electronic vectors of the bromine atom at C3 versus C5 are drastically different. This guide provides a self-validating, multi-modal workflow to unambiguously distinguish these regioisomers, prioritizing solution-phase NMR techniques over slower crystallographic methods.

The Tautomer Trap: Why Confusion Occurs

Before


-alkylation, 3-bromopyrazole and 5-bromopyrazole exist in rapid equilibrium. The proton shuttles between N1 and N2, making the C3 and C5 positions chemically equivalent on the NMR time scale.

Upon reaction with an alkyl halide (


), the reaction comes under either steric  or electronic  control, typically yielding a mixture of both isomers.
  • 3-Bromo-1-

    
    -pyrazole:  The "kinetic" or sterically less hindered product (often favored).
    
  • 5-Bromo-1-

    
    -pyrazole:  The "thermodynamic" product (often favored if chelation or specific solvent effects are involved).
    

Method 1: NMR Spectroscopy (The Analytical Gold Standard)

Relying solely on 1D


H NMR chemical shifts is risky due to solvent-dependent drifting and the lack of a "standard" shift for every derivative. The only self-validating method in solution is 2D NOESY (Nuclear Overhauser Effect Spectroscopy) .
The NOESY "Smoking Gun"

The distinction relies on the spatial proximity of the


-substituent (specifically the protons on the carbon attached to N1) to the proton on the pyrazole ring.
  • Scenario A: 3-Bromo-1-alkylpyrazole

    • Bromine is at C3.[1]

    • Proton is at C5.

    • Result: The C5-H is spatially adjacent to the

      
      -alkyl group.
      
    • Signal: Strong NOE correlation observed between

      
      -alkyl protons and Pyrazole-H.
      
  • Scenario B: 5-Bromo-1-alkylpyrazole

    • Bromine is at C5.[2][3][4]

    • Proton is at C3.[2]

    • Result: The C3-H is spatially distant from the

      
      -alkyl group (separated by N2).
      
    • Signal: NO NOE correlation (or very weak) observed.

C NMR Chemical Shift Trends

While less definitive than NOESY without a reference,


C shifts follow a predictable trend due to the electronic environment of the adjacent nitrogen atoms.
Atom PositionElectronic InfluenceTypical Shift (

ppm)
Note
C3 (in 1-alkyl) Adjacent to pyridine-like N2 (

)
Deshielded (Downfield)Often

130–140 ppm
C5 (in 1-alkyl) Adjacent to pyrrole-like N1 (

)
Shielded (Upfield)Often

105–120 ppm

Diagnostic Rule: In a mixture of isomers, the isomer with the pyrazole C-H carbon signal further upfield (lower ppm) is typically the 3-bromo isomer (where H is at C5). The isomer with the C-H signal further downfield is the 5-bromo isomer (where H is at C3). Note: The C-Br carbon will appear significantly upfield due to the heavy atom effect, often <115 ppm.

Experimental Workflow Diagram

The following decision tree outlines the logical process for assignment.

PyrazoleAssignment Start Crude Alkylation Mixture (3-Br and 5-Br Isomers) Sep Chromatographic Separation (Isolate Isomer A) Start->Sep HNMR 1H NMR Experiment Sep->HNMR NOESY 2D NOESY Experiment (Mixing time: 500ms) HNMR->NOESY Select Pyrazole-H and N-CH protons Decision Is there a Cross-Peak between N-Alkyl H and Pyrazole H? NOESY->Decision Result3Br Assignment: 3-Bromo-1-Alkyl Pyrazole (H is at C5, adjacent to N-R) Decision->Result3Br YES (Strong NOE) Result5Br Assignment: 5-Bromo-1-Alkyl Pyrazole (H is at C3, distant from N-R) Decision->Result5Br NO (Absent NOE)

Caption: Logical workflow for assigning regioochemistry using NOESY correlations.

Method 2: Functional Reactivity (Chemical Logic)

If NMR is ambiguous (e.g., if the


-substituent has no protons, like a tertiary butyl or aryl group with overlapping signals), chemical reactivity can serve as a differentiator.
Lithium-Halogen Exchange Kinetics

The C5 position of the pyrazole ring is more electron-deficient and acidic than C3. However, in halogen-metal exchange:

  • 5-Bromo Isomers: Undergo extremely rapid Li-Hal exchange (often < 5 min at -78°C) due to the inductive effect of the adjacent N1. The resulting 5-lithio species can sometimes be unstable or undergo ring opening if not quenched immediately.

  • 3-Bromo Isomers: Undergo Li-Hal exchange more slowly.

Experimental Test: Run a small-scale exchange with


-BuLi at -78°C and quench with 

after 2 minutes.
  • High Deuterium Incorporation: Likely 5-bromo (faster exchange).

  • Low/No Deuterium Incorporation: Likely 3-bromo (slower exchange).

Method 3: X-Ray Crystallography (The Anchor)

While slow, obtaining a single crystal structure of one isomer is the only method that requires no comparative logic.

  • Requirement: The compound must be solid. If the product is an oil, convert it to a salt (e.g., Hydrochloride or Oxalate) or form a picrate derivative to induce crystallization.

  • Standard: This is the validation method used to confirm the NOESY models in early drug discovery campaigns.

Detailed Experimental Protocol: NOESY Assignment

Objective: To determine spatial proximity between the


-alkyl group and the pyrazole ring proton.

Reagents & Equipment:

  • 
    5-10 mg of isolated pyrazole isomer.
    
  • 0.6 mL deuterated solvent (DMSO-

    
     is preferred over CDCl
    
    
    
    to prevent signal overlap and slow down exchangeable proton motion).
  • 500 MHz (or higher) NMR Spectrometer.[2][5]

Step-by-Step:

  • Sample Prep: Dissolve the sample in DMSO-

    
    . Ensure the solution is clear (filter if necessary) to prevent magnetic field inhomogeneity.
    
  • 1D Acquisition: Acquire a standard

    
    H spectrum. Identify the resonance of the Pyrazole-H  (typically singlet/doublet 
    
    
    
    6.5–8.0 ppm) and the
    
    
    -CH
    
    
    protons (typically
    
    
    3.8–4.5 ppm).
  • NOESY Setup:

    • Select the standard gradient NOESY pulse sequence (e.g., noesygpph on Bruker).

    • Mixing Time (

      
      ):  Set to 500 ms . (Too short = no signal; Too long = spin diffusion artifacts).
      
    • Scans: 16 to 32 scans are usually sufficient for 10 mg.

  • Processing: Phase the 2D spectrum so that diagonal peaks are negative (or positive) and cross-peaks are the same phase (for NOESY) or opposite (if using ROESY for mid-sized molecules).

  • Analysis: Draw a horizontal line from the Pyrazole-H signal on the diagonal. Look for a cross-peak at the chemical shift of the

    
    -CH protons.
    
    • Cross-peak present: H is at C5

      
      3-Bromo isomer .
      
    • Cross-peak absent: H is at C3

      
      5-Bromo isomer .
      

Comparative Data Summary

Feature3-Bromo-1-Alkyl Pyrazole 5-Bromo-1-Alkyl Pyrazole
Structure Br at C3, H at C5Br at C5, H at C3
Proximity H5 is close to N1-AlkylH3 is far from N1-Alkyl
NOESY (N-R / Py-H) Strong Correlation No Correlation

C Shift (C-H)
Upfield (

105-120 ppm)
Downfield (

130-140 ppm)
Reactivity (Li-Hal) Slower ExchangeRapid Exchange

References

  • Elguero, J., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy. Link

  • López, C., et al. (2011). Pyrazole derived ligands and the atom numbering scheme. ResearchGate. Link

  • BenchChem. (2025).[6] Technical Guide to the 1H and 13C NMR Spectroscopy of 5-Bromo-1-butyl-1H-pyrazole. Link

  • Knochel, P., et al. (2011). Halogen–Metal Exchange on Bromoheterocyclics. PMC. Link

  • RSC Advances. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Link

Sources

Comprehensive Guide to Crystal Structure Analysis: 5-Bromo-1-cyclopropyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of 5-Bromo-1-Cyclopropyl-1H-Pyrazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Crystallographers

Executive Summary & Strategic Importance

The 5-bromo-1-cyclopropyl-1H-pyrazole scaffold is a critical pharmacophore in modern drug discovery, serving as a key intermediate for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like Lersivirine and various kinase inhibitors.

In the synthesis of 1-substituted pyrazoles, a common pitfall is the ambiguity between C5-bromination (via lithiation/trapping) and C4-bromination (via electrophilic aromatic substitution). While 1H-NMR can suggest regiochemistry, Single Crystal X-Ray Diffraction (SC-XRD) remains the gold standard for absolute structural confirmation.

This guide compares the structural performance and analysis of the 5-bromo derivative against its 4-bromo isomer and non-halogenated analogs, providing a definitive protocol for distinguishing these species in the solid state.

Comparative Analysis: Structural & Analytical Benchmarks

A. Isomer Differentiation: The C5 vs. C4 Challenge

The primary "alternative" to the desired 5-bromo product is the thermodynamically favored 4-bromo isomer.

Feature5-Bromo-1-cyclopropyl-1H-pyrazole (Target)4-Bromo-1-cyclopropyl-1H-pyrazole (Alternative/Impurity)Analytical Implication
Synthesis Route Lithiation (

-BuLi) at C5

Electrophile quench
Electrophilic Substitution (NBS)Synthesis method dictates impurity profile.
Crystal Packing Driven by Halogen Bonding (C-Br···N) and steric clash between Br and Cyclopropyl.[1]Driven by

-stacking
and H-bonding; less steric strain.
5-Br often yields lower density crystals due to steric bulk.
Bond Angles N1-C5-Br angle is compressed (<125°) due to N1-cyclopropyl repulsion.C3-C4-Br angle is symmetric (~126-128°).Key XRD differentiator.
Intermolecular Forces Type II Halogen Bonds (Linear C-Br···N/O).Weak Van der Waals &

-

.
5-Br lattices are more directional/brittle.
B. Halogen Bonding Efficiency (5-Cl vs. 5-Br vs. 5-I)

When optimizing this scaffold for drug binding, the choice of halogen affects solid-state stability and solubility.

  • 5-Chloro: Weak

    
    -hole; packing dominated by dipole-dipole interactions. Often isostructural with 5-Br but lower melting point.
    
  • 5-Bromo: Moderate

    
    -hole; forms distinct C-Br···N  halogen bonds (Distance ~2.9–3.1 Å).[1] Balances solubility with lattice stability.[1]
    
  • 5-Iodo: Strongest

    
    -hole; forms robust, insoluble networks. High melting point, difficult to process in formulation.[1]
    

Experimental Protocol: Crystallization & Data Collection

Phase 1: Synthesis & Purification[1]
  • Pre-requisite: Ensure >98% purity via HPLC. The 4-bromo isomer co-crystallizes easily, obscuring the 5-bromo structure.

  • Regioselective Synthesis:

    • Dissolve 1-cyclopropyl-1H-pyrazole in THF at -78°C.

    • Add

      
      -BuLi (1.1 eq) dropwise (Deprotonates C5).[1]
      
    • Add 1,2-dibromo-1,1,2,2-tetrafluoroethane or

      
      .
      
    • Critical Step: Quench cold. Warm slowly to prevent isomerization.

Phase 2: Crystallization Strategy

The cyclopropyl group adds significant lipophilicity, making standard polar solvents ineffective.[1]

Recommended Solvent Systems:

  • Slow Evaporation: Ethanol/Ethyl Acetate (1:1).[1] Good for obtaining blocks.

  • Vapor Diffusion: Dissolve in minimal DCM; diffuse into Pentane. Best for minimizing twinning.

  • Cooling: Saturated solution in Isopropanol at 60°C

    
     Cool to 4°C at 0.1°C/min.
    
Phase 3: SC-XRD Data Collection Parameters
  • Temperature: 100 K (Mandatory to reduce thermal motion of the cyclopropyl ring).

  • Radiation: Mo-K

    
     (
    
    
    
    = 0.71073 Å) preferred over Cu-K
    
    
    to minimize absorption by Bromine.
  • Refinement: Treat the cyclopropyl ring for disorder if thermal ellipsoids are elongated (common dynamic disorder).

Structural Validation Workflow (Visualization)

The following diagram outlines the logical flow for confirming the 5-bromo regiochemistry and analyzing the crystal packing forces.

CrystalAnalysisWorkflow Start Crude Product (1-cyclopropyl-pyrazole bromination) SynthesisCheck Synthesis Method? Start->SynthesisCheck RouteA Electrophilic (NBS) Likely C4-Bromo SynthesisCheck->RouteA electrophilic RouteB Lithiation (n-BuLi) Likely C5-Bromo SynthesisCheck->RouteB lithiation Crystallization Crystallization (EtOH/EtOAc Slow Evap) RouteA->Crystallization RouteB->Crystallization XRD Single Crystal XRD (Mo-Kα, 100K) Crystallization->XRD Analysis Structural Refinement & Analysis XRD->Analysis Check1 Check C-Br Position Is Br adjacent to N1? Analysis->Check1 ResultC4 Isomer: 4-Bromo (Impurity/Wrong Product) Check1->ResultC4 No (C4) ResultC5 Isomer: 5-Bromo (Target Compound) Check1->ResultC5 Yes (C5) Packing Analyze Supramolecular Interactions ResultC5->Packing HalogenBond Identify Halogen Bonds (C-Br···N distance < sum of vdW radii) Packing->HalogenBond

Figure 1: Decision matrix for crystallographic validation of pyrazole regiochemistry.

Data Interpretation & Reference Values

When analyzing your solved structure, compare your refined parameters against these expected ranges for 5-bromo-1-substituted pyrazoles.

Key Geometric Parameters
ParameterExpected Value (5-Br)Significance
C5-Br Bond Length 1.88 – 1.90 ÅTypical for

C-Br. Elongation >1.92 Å suggests disorder.[1]
N1-C5-Br Angle 120° – 124°Steric repulsion between Br and Cyclopropyl methine often compresses this angle.
Torsion (C5-N1-C1'-C2') ~60° – 90°The cyclopropyl ring typically twists out of plane to minimize steric clash with Br.
Halogen Bonding Signatures

In 5-bromo pyrazoles, the bromine atom often acts as a Lewis acid (


-hole donor). Look for:
  • Acceptors: Pyrazole N2 (intermolecular) or Carbonyl oxygens (if solvated).[1]

  • Geometry: The C-Br···N angle should be nearly linear (165°–180°) to maximize orbital overlap.[1]

  • Distance: < 3.40 Å (Sum of van der Waals radii for Br and N).[1][2]

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Search: Halogen bonding in 5-bromopyrazoles. [Link]

  • Royal Society of Chemistry. Crystal structures of 5-bromo-1-arylpyrazoles and their halogen bonding features. CrystEngComm, 2012.[1] [Link]

  • National Institutes of Health (NIH). Regioselective synthesis of 1-aryl-3-CF3-1H-pyrazoles: 4-/5-iodides and cross-coupling reactions. [Link]

  • American Chemical Society (ACS). The Halogen Bond: Nature and Applications.[1] Chemical Reviews.[1][3] [Link]

Sources

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Retrosynthesis Analysis

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5-bromo-1-cyclopropyl-1H-pyrazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.